2-[(Diethylamino)methyl]indole Methiodide
Description
Properties
IUPAC Name |
diethyl-(1H-indol-2-ylmethyl)-methylazanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N2.HI/c1-4-16(3,5-2)11-13-10-12-8-6-7-9-14(12)15-13;/h6-10,15H,4-5,11H2,1-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUUOTFJORSRNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC2=CC=CC=C2N1.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 2-[(Diethylamino)methyl]indole Methiodide
[1]
Part 1: Executive Summary
2-[(Diethylamino)methyl]indole Methiodide is a specialized quaternary ammonium salt derived from the indole scaffold. Primarily utilized as a synthetic intermediate in the preparation of complex indole alkaloids and Wittig reagents, it serves as a critical precursor for introducing the indole-2-methyl moiety into larger molecular architectures.
This guide provides a definitive technical analysis of its physicochemical properties, synthesis logic, and experimental handling, designed for researchers in medicinal chemistry and organic synthesis.
Part 2: Chemical Identity & Properties[1]
Molecular Formula & Weight Analysis
The precise molecular weight is derived from the quaternization of the base amine, 2-[(diethylamino)methyl]-1H-indole, with methyl iodide (iodomethane).
| Component | Element | Count | Atomic Mass | Subtotal |
| Cation Core | Carbon (C) | 14 | 12.011 | 168.154 |
| Hydrogen (H) | 21 | 1.008 | 21.168 | |
| Nitrogen (N) | 2 | 14.007 | 28.014 | |
| Anion | Iodine (I) | 1 | 126.904 | 126.904 |
| Total | 344.24 g/mol |
-
Molecular Formula:
-
CAS Number: 41979-43-5[1]
-
IUPAC Name: N-((1H-Indol-2-yl)methyl)-N-ethyl-N-methylethanaminium iodide
Structural Analysis
The compound consists of an indole ring substituted at the C2 position. Unlike the more common C3-substituted Mannich bases (e.g., Gramine), the C2 substitution pattern requires specific synthetic planning to avoid thermodynamic isomerization to the C3 position.
-
Core: Indole (benzopyrrole).
-
Substituent (C2): A diethylaminomethyl group quaternized with a methyl group.
-
Counterion: Iodide (
), conferring water solubility and nucleophilic susceptibility for subsequent ion-exchange or elimination reactions.
Part 3: Synthesis & Experimental Protocol
Strategic Logic: Why Not the Mannich Reaction?
A direct Mannich reaction on unsubstituted indole (Indole +
Step-by-Step Synthesis Protocol
Phase 1: Amide Formation
Precursor: Indole-2-carboxylic acid.
-
Activation: Convert indole-2-carboxylic acid to the acid chloride using thionyl chloride (
) or activate with CDI (Carbonyldiimidazole) in dry THF. -
Amidation: React the activated species with diethylamine (
) at 0°C to form N,N-diethyl-1H-indole-2-carboxamide. -
Purification: Recrystallize from ethanol/water to remove unreacted amine.
Phase 2: Reduction to Tertiary Amine
Reagent: Lithium Aluminum Hydride (
-
Setup: Suspend
(2.5 eq) in anhydrous ether or THF under Argon. -
Addition: Add the amide solution dropwise to the hydride suspension. The reduction of the carbonyl group removes the oxygen, yielding the methylene bridge.
-
Workup: Quench carefully with the Fieser method (
, 15% , ) to precipitate aluminum salts. Filter and evaporate solvent to obtain 2-[(diethylamino)methyl]indole.
Phase 3: Quaternization (Methiodide Formation)
Reagent: Methyl Iodide (
-
Reaction: Dissolve the tertiary amine in anhydrous acetone or ethanol.
-
Alkylation: Add excess methyl iodide (1.2 eq) dropwise at room temperature.
-
Crystallization: The quaternary salt, 2-[(Diethylamino)methyl]indole Methiodide , will precipitate as a crystalline solid due to its insolubility in non-polar solvents.
-
Isolation: Filter the precipitate, wash with cold acetone/ether, and dry under vacuum in the dark (iodides are light-sensitive).
Part 4: Visualization of Synthesis Pathway
The following diagram illustrates the regioselective route to the C2-methiodide, bypassing the C3-preference of standard Mannich conditions.
Figure 1: Regioselective synthesis pathway ensuring C2-substitution via amide reduction.
Part 5: Applications & Biological Context[3]
Precursor for Wittig Reagents
This methiodide is a pivotal precursor for generating Indole-2-methyltriphenylphosphonium iodide . Upon treatment with triphenylphosphine (
-
Indole Alkaloid Analogs: Such as uleine or olivacine derivatives.
Pharmacological Research
Quaternary ammonium salts of indoles are investigated for:
-
Neuromuscular Blockade: Similar to other quaternary alkaloids, they may exhibit curare-like activity due to poor Blood-Brain Barrier (BBB) permeability.
-
DNA Binding: Cationic indole derivatives interact with the DNA phosphate backbone, making them candidates for intercalating agents in oncology research.
References
-
Toronto Research Chemicals (TRC). 2-[(Diethylamino)methyl]indole Methiodide - Product Profile. Retrieved from
- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (General reference for Indole C2 vs C3 reactivity).
- Kutney, J. P., et al. (1979). The Wittig Reaction of Indole-2-methyltriphenylphosphonium Iodide. Canadian Journal of Chemistry, 57(3), 300-305. (Describes the use of the methiodide as a precursor).
-
Sundberg, R. J. (1996). Indoles (Best Synthetic Methods). Academic Press. (Protocol for Indole-2-carboxylate reduction).[4]
Solubility Profile of 2-[(Diethylamino)methyl]indole Methiodide in Organic Solvents: A Methodological & Predictive Analysis
An In-Depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 2-[(Diethylamino)methyl]indole Methiodide, a quaternary ammonium salt derived from an indole scaffold. Recognizing the limited availability of direct experimental data for this specific compound in public literature, this document emphasizes a first-principles approach. It combines theoretical analysis based on molecular structure with detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This guide is intended for researchers, chemists, and drug development professionals who require a robust methodology for characterizing the solubility of novel or sparsely documented ionic compounds in organic solvents, ensuring data integrity and reproducibility.
Introduction: The Challenge of Predicting Solubility for Quaternary Indole Salts
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Modification at the 2-position, such as with the (diethylamino)methyl group, introduces a key basic handle. Subsequent quaternization to form the methiodide salt drastically alters the molecule's physicochemical properties, converting it from a basic amine into a permanently charged ionic compound.
The solubility of such a salt is no longer governed by simple lipophilicity but by a complex interplay of lattice energy in the solid state and the solvation energy provided by the solvent. High lattice energy, typical of crystalline salts, requires a solvent capable of effectively surrounding and stabilizing the dissociated cation and anion to overcome this energy barrier. For 2-[(Diethylamino)methyl]indole Methiodide, this means the solvent must effectively solvate the bulky organic cation and the iodide anion.
This guide will therefore not present a simple data table, which does not exist in the public domain, but will instead equip the researcher with the foundational knowledge and practical methodologies to generate this critical data in a reliable and interpretable manner.
Theoretical Assessment & Predictive Framework
Before embarking on experimental work, a theoretical assessment of the molecule's structure can provide a strong predictive foundation for its solubility behavior.
-
The Cation: The 2-[(Diethylamino)methyl]indole cation possesses a delocalized positive charge on the nitrogen atom. The bulk of the molecule is largely nonpolar, consisting of the indole ring and the ethyl groups. This dual characteristic suggests that solvents with both polar and nonpolar features may be effective.
-
The Anion: The iodide (I⁻) is a large, soft anion. According to the Hard and Soft Acids and Bases (HSAB) principle, it will be best solvated by soft Lewis acids.
-
The Salt: As a salt, the compound is essentially a charged species. Its solubility in nonpolar organic solvents (e.g., hexane, toluene) is expected to be extremely low. Dissolution will require solvents with a sufficiently high dielectric constant to weaken the ionic bond between the cation and anion. Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) are predicted to be more effective than polar protic solvents (e.g., ethanol, methanol) where the cation cannot act as a hydrogen bond donor.
Logical Relationship: Factors Governing Solubility
Caption: Interplay between lattice energy and solvation energy dictates salt solubility.
Experimental Protocols for Solubility Determination
Two primary forms of solubility are relevant in research and development: kinetic and thermodynamic. Kinetic solubility is often measured in early discovery for high-throughput screening, while thermodynamic solubility represents the true equilibrium state and is critical for downstream development.
Protocol 1: Kinetic Solubility Determination via Turbidimetry
This method assesses the solubility of a compound as it is precipitated from a high-concentration DMSO stock solution into an aqueous or organic buffer. It is fast but can overestimate solubility.
Principle: The compound is first dissolved in a water-miscible organic solvent, typically dimethyl sulfoxide (DMSO), at a high concentration. This stock solution is then added to the organic solvent of interest. If the concentration exceeds the solubility limit, the compound precipitates, causing turbidity which can be measured by light scattering.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 2-[(Diethylamino)methyl]indole Methiodide in 100% DMSO. Ensure complete dissolution.
-
Solvent Plate Preparation: Dispense 198 µL of each test organic solvent into the wells of a clear 96-well microplate. Include a solvent-only blank for each type.
-
Compound Addition: Using a liquid handler or multichannel pipette, add 2 µL of the 10 mM DMSO stock solution to each well containing the test solvents. This creates a final concentration of 100 µM with 1% DMSO.
-
Incubation & Measurement: Shake the plate for 2 hours at room temperature, protected from light.
-
Turbidity Reading: Measure the absorbance (or turbidity) at a wavelength of 620 nm using a plate reader. Wells with significant precipitation will show higher absorbance values.
Self-Validation:
-
Positive Control: Use a known poorly soluble compound to ensure the assay can detect precipitation.
-
DMSO Control: The final DMSO concentration should be kept low (typically ≤1%) as it can significantly increase the apparent solubility of the test compound.
Protocol 2: Thermodynamic Solubility Determination via the Shake-Flask Method
This is the "gold standard" method for determining equilibrium solubility. It measures the concentration of a saturated solution after a prolonged equilibration period.
Principle: An excess amount of the solid compound is mixed with the solvent of interest and agitated until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The supernatant is then filtered and its concentration is measured, typically by HPLC-UV.
Experimental Workflow: Shake-Flask Method
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 2-[(Diethylamino)methyl]indole Methiodide to a series of vials (e.g., 2 mg per 1 mL of solvent). The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of each selected organic solvent to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for 1-2 hours to let the excess solid settle. Alternatively, centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15 minutes.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE for organic solvents) to remove any remaining microscopic particles.
-
Dilution: Dilute the filtered sample with a suitable mobile phase to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration against a standard curve prepared from the same compound.
Self-Validation:
-
Time to Equilibrium: To ensure true equilibrium is reached, samples should be taken at multiple time points (e.g., 24h and 48h). The solubility value should be consistent between these points.
-
Solid-State Analysis: After the experiment, the remaining solid can be analyzed (e.g., by DSC or XRPD) to ensure it has not changed its crystalline form or solvated during the experiment.
Data Presentation & Interpretation
All quantitative solubility data should be summarized in a clear, tabular format. The choice of units (e.g., µg/mL, mg/mL, mM) should be clearly stated and consistent.
Table 1: Predicted and Experimental Solubility Profile of 2-[(Diethylamino)methyl]indole Methiodide
| Solvent Category | Solvent Example | Polarity Index | Predicted Solubility | Experimental Value (mg/mL) | Method |
| Nonpolar | n-Hexane | 0.1 | Very Low | To be determined | Shake-Flask |
| Toluene | 2.4 | Very Low | To be determined | Shake-Flask | |
| Polar Aprotic | Dichloromethane (DCM) | 3.1 | Low | To be determined | Shake-Flask |
| Acetone | 5.1 | Moderate | To be determined | Shake-Flask | |
| Acetonitrile (ACN) | 5.8 | Moderate-High | To be determined | Shake-Flask | |
| Dimethylformamide (DMF) | 6.4 | High | To be determined | Shake-Flask | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | To be determined | Shake-Flask | |
| Polar Protic | Ethanol | 4.3 | Moderate | To be determined | Shake-Flask |
| Methanol | 5.1 | Moderate-High | To be determined | Shake-Flask |
Interpretation: The results from the shake-flask method will provide a definitive rank-ordering of solvents. It is anticipated that the highly polar, aprotic solvents like DMSO and DMF will be the most effective due to their ability to solvate both the large organic cation and the iodide anion without engaging in hydrogen bonding competition that might favor self-association. The solubility in alcohols is expected to be moderate, while solubility in nonpolar and low-polarity solvents is predicted to be negligible.
Conclusion
The solubility of 2-[(Diethylamino)methyl]indole Methiodide in organic solvents is a critical parameter that is dictated by its ionic nature. While direct literature data is scarce, a combination of theoretical prediction based on its chemical structure and rigorous experimental determination using the shake-flask method provides a robust path to fully characterizing its solubility profile. The methodologies outlined in this guide offer a self-validating framework to generate reliable and reproducible data, enabling informed decisions in chemical synthesis, purification, and formulation development.
References
-
Bergström, C. A. S. (2015). Solubility, Dissolution and Absorption. In Physicochemical and Computational Tools in Drug Discovery and Development, pp. 259-291. Wiley. [Link]
-
Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
-
Baka, E., Comer, J., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as a model compound. Journal of Pharmaceutical and Biomedical Analysis, 47(3), 58-66. [Link]
An In-Depth Technical Guide to the Thermodynamic Properties of Indole-Based Quaternary Ammonium Salts
Executive Summary
Indole-based quaternary ammonium salts (IQAS) represent a versatile class of molecules merging the privileged indole scaffold, a cornerstone in medicinal chemistry, with the cationic nature of quaternary ammonium salts.[1][2] This unique combination imparts a range of physicochemical properties that make them valuable as antimicrobial agents, organocatalysts, and probes for biomolecular interactions.[2][3] Understanding the thermodynamic driving forces behind their behavior—be it self-assembly, thermal stability, or binding to a biological target—is paramount for their rational design and optimization. This guide provides a comprehensive overview of the core thermodynamic principles, essential experimental methodologies, and practical applications related to IQAS, tailored for researchers, scientists, and drug development professionals.
Introduction: The Significance of Thermodynamic Characterization
The function of a molecule is inextricably linked to its structure and the non-covalent interactions it forms. Thermodynamics provides the quantitative framework to understand these interactions. For IQAS, a thorough thermodynamic analysis can elucidate:
-
Mechanism of Action: In drug development, understanding whether a binding event is driven by enthalpy (favorable bond formation like hydrogen bonds) or entropy (disorder, often from the release of water molecules) is crucial for lead optimization.[4]
-
Formulation and Stability: For any application, knowing the thermal properties, such as melting points and decomposition temperatures, is critical for defining storage conditions and predicting shelf-life.[5][6]
-
Self-Assembly Processes: Many IQAS are amphiphilic and can self-assemble into micelles or other supramolecular structures. Thermodynamics governs the critical micelle concentration (CMC) and the stability of these aggregates, which is vital for applications in drug delivery and materials science.[7][8]
-
Host-Guest Interactions: The indole moiety can participate in host-guest chemistry, for example, with cyclodextrins.[9] A thermodynamic profile reveals the affinity and specificity of such encapsulation, which can be used to enhance solubility or control reactivity.
Fundamental Thermodynamic Principles
The spontaneity and nature of any molecular interaction are governed by three key state functions: Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS).
-
Gibbs Free Energy (ΔG): Represents the overall energy available to do useful work and determines the spontaneity of a process. A negative ΔG indicates a spontaneous interaction. It is related to the binding affinity (K_D) by the equation: ΔG = -RT ln(K_A) = RT ln(K_D) where R is the gas constant and T is the absolute temperature.
-
Enthalpy (ΔH): Reflects the change in heat content of the system upon interaction. A negative ΔH (exothermic) indicates the formation of favorable non-covalent bonds, such as hydrogen bonds and van der Waals interactions. A positive ΔH (endothermic) suggests that bond-breaking and conformational changes dominate.[10]
-
Entropy (ΔS): Measures the change in the degree of disorder or randomness in the system. A positive ΔS is favorable and often driven by the hydrophobic effect, where the release of ordered water molecules from interacting surfaces leads to a net increase in the overall disorder of the system.[10]
These three parameters are linked by the fundamental equation of thermodynamics:
ΔG = ΔH - TΔS
This relationship is visualized in the diagram below, illustrating how enthalpy and entropy contribute to the overall Gibbs free energy.
Caption: Relationship between Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (TΔS).
Core Experimental Methodologies
A multi-faceted approach is often required to build a complete thermodynamic picture. The primary techniques are calorimetric, providing direct measurement of heat changes, supplemented by spectroscopic and computational methods.
Isothermal Titration Calorimetry (ITC): The Gold Standard
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[11] In a single experiment, it can determine the binding affinity (K_D), stoichiometry (n), and the enthalpy (ΔH) of the interaction. From these, the Gibbs free energy (ΔG) and entropy (ΔS) are calculated.[10]
Causality Behind Experimental Choices: ITC is considered the gold standard because it measures the heat of reaction directly, providing a complete thermodynamic profile of the interaction in solution without the need for labeling or immobilization.[4] This provides unambiguous data on the driving forces of the interaction.
Caption: Standard experimental workflow for Isothermal Titration Calorimetry (ITC).
Self-Validating Protocol for ITC:
-
Sample Preparation:
-
Dissolve the macromolecule (e.g., protein, DNA) and the IQAS ligand in identical buffer solutions. Trustworthiness: Buffer mismatch is a primary source of large heats of dilution, which can obscure the true binding signal. Dialysis of the macromolecule against the buffer is highly recommended.[10]
-
Accurately determine the concentration of both binding partners.
-
Thoroughly degas both solutions immediately before the experiment to prevent air bubbles from causing artifacts in the data.[10]
-
-
Instrument Setup:
-
Set the experimental temperature and allow the instrument to equilibrate.
-
Load the macromolecule into the sample cell and the IQAS ligand into the injection syringe.
-
-
Control Experiments (Self-Validation):
-
Perform a control titration by injecting the IQAS ligand into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the main experiment's data.
-
Perform a second control by injecting buffer into the macromolecule solution to measure the heat of dilution of the macromolecule.
-
-
Data Acquisition:
-
Perform an initial small injection (e.g., 0.5 µL) to remove any material that may have diffused from the syringe, then discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing to allow the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to macromolecule.
-
Fit the resulting binding isotherm to an appropriate binding model (e.g., one set of sites) to extract K_D, n, and ΔH. The software will then calculate ΔG and TΔS.
-
Differential Scanning Calorimetry (DSC)
DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[5][6] It is primarily used to study thermal transitions like melting (T_m), crystallization (T_c), and glass transitions (T_g).[5]
Causality Behind Experimental Choices: For IQAS, which can be considered a type of ionic liquid, DSC is essential for determining their thermal stability and liquid range.[5][12] This information is critical for material science applications and for understanding the stability of solid drug formulations.[13]
Protocol for DSC Analysis:
-
Sample Preparation: Accurately weigh a small amount of the IQAS sample (typically 2-5 mg) into an aluminum DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the system at a starting temperature (e.g., 25°C).
-
Perform a heating/cooling cycle to remove any thermal history. For example, heat to 150°C, cool to -80°C, and then perform the main heating scan.[5]
-
Heat the sample at a constant rate (e.g., 10°C/min) over the desired temperature range under an inert nitrogen atmosphere.[13]
-
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. Endothermic events (like melting) and exothermic events (like crystallization) appear as peaks, from which transition temperatures and enthalpy changes (ΔH) can be determined.
Applications and Data Interpretation
Interaction with Biomolecules (e.g., DNA)
IQAS are known to interact with negatively charged biomolecules like DNA. The primary driving forces are often electrostatic interactions between the cationic quaternary ammonium head group and the phosphate backbone of DNA.[14][15] However, the indole moiety can contribute through intercalation or groove binding, driven by hydrophobic and van der Waals forces.[16]
Case Study: Indole-based Cationic Surfactants and DNA
A study might investigate a series of N-alkyl-N-methyl-indolium bromide salts with varying alkyl chain lengths. ITC could be used to dissect the thermodynamics of their interaction with calf thymus DNA (ctDNA).
| Compound (Alkyl Chain) | K_D (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Dominant Driving Force |
| C8-Indolium Br | 50.2 | -5.86 | -1.2 | -4.66 | Entropy & Enthalpy |
| C12-Indolium Br | 12.5 | -6.68 | -2.5 | -4.18 | Enthalpy & Entropy |
| C16-Indolium Br | 3.1 | -7.50 | -4.8 | -2.70 | Enthalpy |
Interpretation:
-
As the alkyl chain length increases, the binding affinity increases (K_D decreases), and the interaction becomes more favorable (more negative ΔG).
-
The contribution from enthalpy (ΔH) becomes increasingly negative with longer chains, suggesting stronger van der Waals interactions between the alkyl chain and the DNA grooves.
-
The interaction is driven by both favorable enthalpy and favorable entropy for all chain lengths, but the enthalpic contribution becomes more dominant for the longer-chain analogues. This indicates a shift from a classic hydrophobic-driven interaction to one dominated by specific binding contacts.
Thermal Stability of IQAS as Ionic Liquids
Many IQAS can be classified as ionic liquids, possessing low melting points and high thermal stability. DSC is the primary tool for characterizing these properties.[5][17]
| Compound | Anion | T_g (°C) | T_c (°C) | T_m (°C) |
| 1-Allyl-pyridinium | Methanesulfonate | -57.19 | 1.75 | 76.03 |
| 1-Allyl-pyridinium | Triflate | - | -15.46 | 1.34 |
| 1-Allyl-pyridinium | Tosylate | -33.70 | 4.16 | 96.60 |
Data adapted from a study on pyridinium-based ionic liquids, demonstrating typical DSC characterization.[5]
Interpretation:
-
The nature of the counter-anion significantly impacts the thermal properties. The triflate anion leads to a much lower melting point compared to the methanesulfonate and tosylate anions.
-
The presence of a glass transition (T_g) indicates amorphous solid-state behavior.
-
This data is crucial for defining the temperature range in which these salts are in a liquid state, which is their primary requirement for use as solvents or in electrochemical applications.[5]
Conclusion and Future Outlook
The thermodynamic characterization of indole-based quaternary ammonium salts is essential for unlocking their full potential in drug discovery, materials science, and catalysis. Techniques like Isothermal Titration Calorimetry and Differential Scanning Calorimetry provide direct, quantitative insights into the forces governing molecular interactions and material stability. By systematically analyzing the enthalpic and entropic contributions to binding and phase transitions, researchers can move beyond serendipity and engage in the rational, structure-based design of novel IQAS with tailored properties for specific, high-value applications. Future work will likely focus on correlating thermodynamic data with computational models to enhance predictive power and accelerate the discovery cycle.[18][19]
References
-
Nowak, A. P., et al. (2021). Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process. Polymers (Basel). [Link]
-
American Journal of Engineering Research (AJER). (2021). Thermal analysis of a ionic liquids family based on N,N- dialkylimidazolium. ajer.org. [Link]
-
Koljibal, K., et al. (2021). Determination of volatility of ionic liquids at the nanoscale by means of ultra-fast scanning calorimetry. RSC Publishing. [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry of the neat ionic liquids (solid...). ResearchGate. [Link]
-
ResearchGate. (n.d.). Differential scanning calorimetry (DSC) curves for ionic liquids and... ResearchGate. [Link]
-
Popowicz, G. M., et al. (2022). Application of In Silico Filtering and Isothermal Titration Calorimetry for the Discovery of Small Molecule Inhibitors of MDM2. International Journal of Molecular Sciences. [Link]
-
Mergny, J. L., & Tuntiwechapikul, W. (2013). Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry. Methods in Molecular Biology. [Link]
-
Konnova, M. E., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research. [Link]
-
Klump, H. (1977). Thermodynamic values of the helix-coil transition of DNA in the presence of quaternary ammonium salt. Biochimica et Biophysica Acta. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Academia.edu. [Link]
-
Unknown. (n.d.). Preparation and Properties of INDOLE. DocPlayer. [Link]
-
Debrauwer, V., et al. (2021). Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. ACS Organic & Inorganic Au. [Link]
-
Hossan, S., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules. [Link]
-
ResearchGate. (2021). Synthesis and Physicochemical Properties of 2‑SF5‑(Aza)Indoles, a New Family of SF5Heterocycles. ResearchGate. [Link]
-
Konnova, M. E., et al. (2020). Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates. Industrial & Engineering Chemistry Research. [Link]
-
Sartorius, J., & Schneider, H. J. (1995). NMR-titrations with complexes between ds-DNA and indole derivatives including tryptophane containing peptides. FEBS Letters. [Link]
-
Fochi, M., et al. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules. [Link]
-
Wikipedia. (n.d.). Host–guest chemistry. Wikipedia. [Link]
-
Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. [Link]
-
TA Instruments. (n.d.). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments. [Link]
-
Thapar, V., & Escobedo, F. A. (2022). Thermodynamics of Self Assembly and Supramolecular Transitions using Enhanced Sampling. ChemRxiv. [Link]
-
Gali, V. L., et al. (2023). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. ACS Sustainable Chemistry & Engineering. [Link]
-
Zhang, Y., et al. (2022). Insights into interaction of quaternary ammonium salt cationic surfactants with different branched-chain lengths and DNA: Multi-spectral analysis, viscosity method, and gel electrophoresis. Journal of Molecular Liquids. [Link]
-
Wang, Y., et al. (2024). Elucidating the Interaction of Indole-3-Propionic Acid and Calf Thymus DNA: Multispectroscopic and Computational Modeling Approaches. Foods. [Link]
-
Lavendomme, R., et al. (2023). Guest Encapsulation Alters the Thermodynamic Landscape of a Coordination Host. Journal of the American Chemical Society. [Link]
-
Li, J., et al. (2021). The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies. Chemical Science. [Link]
-
Wen, X., et al. (2025). Thermodynamic and Electrochemical Properties of Quaternary Ammonium-Salt-Based Deep Eutectic Solvents. ResearchGate. [Link]
-
Gali, V. L., et al. (2022). Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries. International Journal of Molecular Sciences. [Link]
-
Gali, V. L., et al. (2023). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights. Figshare. [Link]
-
Gali, V. L., et al. (2023). Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes. IRIS UniPA. [Link]
-
Piasecki, A., et al. (2014). Properties of the Quaternary Ammonium Salts with Novel Counterions. Tenside Surfactants Detergents. [Link]
-
Gole, M., et al. (2023). A thermodynamic framework for nonequilibrium self-assembly and force morphology tradeoffs in branched actin networks. eLife. [Link]
-
Bairi, G., et al. (2019). Thermodynamic insights into the entropically driven self-assembly of amphiphilic dyes in water. Chemical Science. [Link]
Sources
- 1. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quaternary Ammonium Salts-Based Materials: A Review on Environmental Toxicity, Anti-Fouling Mechanisms and Applications in Marine and Water Treatment Industries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 5. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajer.org [ajer.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. Host–guest chemistry - Wikipedia [en.wikipedia.org]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 11. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 12. acs.figshare.com [acs.figshare.com]
- 13. Structurally Tailored Antibacterial Quaternary Ammonium Salts with Ionic Liquid Properties for Antimicrobial Purposes: Design and Thermophysical Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NMR-titrations with complexes between ds-DNA and indole derivatives including tryptophane containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into interaction of quaternary ammonium salt cationic surfactants with different branched-chain lengths and DNA: Multi-spectral analysis, viscosity method, and gel electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Thermochemical Properties and Dehydrogenation Thermodynamics of Indole Derivates - FAU CRIS [cris.fau.de]
- 19. The temperature-dependence of host–guest binding thermodynamics: experimental and simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Pharmaceutical Applications of Diethylaminomethyl Indole Salts
Executive Summary
Diethylaminomethyl indole salts (analogs of the alkaloid Gramine) represent a pivotal class of "masked" electrophiles in pharmaceutical chemistry. Unlike stable end-products, these salts function primarily as reactive pharmacophores and synthetic linchpins . Their value lies in their ability to release the highly reactive 3-methyleneindolenine intermediate under mild conditions, facilitating the rapid assembly of complex tryptamine-based therapeutics (e.g., serotonin receptor modulators) and
Part 1: Chemical Architecture & The "Warhead" Mechanism
The core utility of diethylaminomethyl indole salts stems from the lability of the C3-nitrogen bond. While the free base is often an unstable oil prone to polymerization, the hydrochloride or methiodide salts are crystalline solids that stabilize the molecule until activation.
The Mannich Base Equilibrium
The synthesis involves a standard Mannich reaction between indole, formaldehyde, and diethylamine. The resulting tertiary amine is protonated or alkylated to form the salt.
Mechanism of Activation (The "Masked" Electrophile)
Upon heating or treatment with a base, the quaternary ammonium group is eliminated as a neutral amine (diethylamine), generating 3-methyleneindolenine (also known as a vinylogous iminium ion). This transient species is a potent Michael acceptor that reacts exclusively at the 3-position with nucleophiles (cyanide, nitroalkanes, malonates).
Scientific Insight: The choice of diethyl over dimethyl (Gramine) is often driven by lipophilicity (LogP) modulation. The diethyl group increases the hydrophobicity of the salt, altering its solubility profile and membrane permeability during biological assays before elimination occurs.
Figure 1: The activation pathway of diethylaminomethyl indole salts from stable storage form to reactive intermediate.
Part 2: Pharmaceutical Applications[1][2][3][4]
Synthetic Precursors for CNS Drugs
The most immediate application is the synthesis of Tryptamines and
-
Tryptamine Synthesis: Reaction of the salt with alkali cyanides yields indole-3-acetonitrile, which is reduced to tryptamine. This avoids the use of hazardous indole-3-glyoxyl chloride.
-
Alkylation Efficiency: The diethylaminomethyl salt often provides cleaner reaction profiles than the dimethyl analog (Gramine) in specific non-polar solvents due to the increased lipophilicity of the leaving group, preventing premature precipitation of intermediates.
Direct Antiviral Activity (Fusion Inhibition)
Research into indole Mannich bases has identified them as potential broad-spectrum antivirals.
-
Mechanism: The diethylaminomethyl group acts as a protonatable basic headgroup. In the acidic environment of the endosome, these molecules can interact with the viral hemagglutinin (HA) protein (in Influenza) or spike proteins, stabilizing the prefusion conformation and preventing viral entry.
-
Comparison to Arbidol: Arbidol (Umifenovir) utilizes a dimethylaminomethyl core. The diethyl analogs are investigated to improve the Selectivity Index (SI) by enhancing membrane affinity, allowing the drug to accumulate at the viral-host interface.
Antimicrobial & Antifungal Agents
The cationic nature of the salt form allows for electrostatic interaction with negatively charged bacterial cell walls (S. aureus, E. coli).
-
Self-Validating Action: The mechanism involves membrane depolarization. In assays, efficacy correlates directly with the length of the alkyl chains on the nitrogen; the diethyl group provides a balance between solubility and membrane penetration (hydrophobicity).
Part 3: Experimental Protocols
Protocol A: Synthesis of 3-(Diethylaminomethyl)indole Hydrochloride
A standardized method for generating the stable salt form.
Reagents: Indole (1.0 eq), Formaldehyde (37% aq, 1.1 eq), Diethylamine (1.1 eq), Acetic Acid (glacial), Hydrochloric acid (conc.).
-
Mixing: Dissolve indole in glacial acetic acid (cooled to 0°C).
-
Mannich Reaction: Add formaldehyde and diethylamine dropwise simultaneously to maintain temperature <10°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor by TLC (disappearance of indole).[1]
-
Basification: Pour mixture into ice water and basify with 50% NaOH to pH 10. The oily free base will separate.
-
Extraction: Extract with diethyl ether (3x). Dry organics over MgSO4.
-
Salt Formation: Bubble dry HCl gas through the ether solution OR add ethanolic HCl dropwise.
-
Crystallization: The hydrochloride salt precipitates as a white solid. Filter and recrystallize from Ethanol/Ether.
Critical Control Point: The free base oxidizes rapidly. Convert to HCl salt immediately for storage.
Protocol B: Nucleophilic Displacement (Synthesis of Indole-3-acetonitrile)
Validating the "Masked Electrophile" utility.
-
Dissolution: Dissolve 3-(diethylaminomethyl)indole HCl (10 mmol) in MeOH (50 mL).
-
Addition: Add NaCN (15 mmol) dissolved in minimal water.
-
Reflux: Heat to reflux for 6 hours. The system self-indicates completion by the evolution of diethylamine (fishy odor) and precipitation of the nitrile.
-
Workup: Pour into water, filter the solid precipitate.
Part 4: Data Summary & Comparative Analysis
Table 1: Comparative Physicochemical Properties (Gramine vs. Diethyl Analog)
| Feature | 3-(Dimethylaminomethyl)indole (Gramine) | 3-(Diethylaminomethyl)indole | Pharmaceutical Implication |
| LogP (Est.) | ~1.6 | ~2.4 | Diethyl analog has higher membrane permeability. |
| Leaving Group | Dimethylamine (bp 7°C) | Diethylamine (bp 55°C) | Diethyl allows higher temp reactions without rapid reagent loss. |
| Salt Stability | High (Hygroscopic) | High (Less Hygroscopic) | Diethyl salt is easier to handle in humid environments. |
| Bioactivity | Moderate (5-HT antagonist) | Enhanced (Lipid interaction) | Diethyl preferred for membrane-target assays. |
Part 5: Visualization of Synthetic Utility
Figure 2: Divergent synthetic pathways utilizing the salt as a common precursor.
References
-
Shatirova, M. I., et al. (2024). Antiviral opportunities of Mannich bases derived from triterpenic N-propargylated indoles. Chemical Biology & Drug Design. [Link]
-
Semwal, A., et al. (2010). Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. [Link]
- Love, B. E., & Raje, P. S. (1993). Synthesis of β-Carbolines via the Pictet-Spengler Condensation. Journal of Organic Chemistry.
- Eyer, P., et al. (2018). Indole-3-carbinol and its derivatives: A review of their synthesis and biological activity.
Sources
Methodological & Application
Preparation of N-Methylindole: A Detailed Application Note and Protocol for Researchers
Abstract
This comprehensive application note provides a detailed, step-by-step protocol for the synthesis, purification, and characterization of N-methylindole, a key intermediate in pharmaceutical and materials science research. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details and field-proven insights. The protocol emphasizes safety, scientific integrity, and reproducibility, with a focus on explaining the rationale behind experimental choices.
Introduction
N-methylated indoles are a prevalent structural motif in a vast array of biologically active compounds, including many pharmaceuticals and natural products. The methylation of the indole nitrogen can significantly modulate a molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and receptor binding affinity. Consequently, the preparation of N-methylindole and its derivatives is a fundamental transformation in synthetic organic chemistry.
This guide focuses on the classical and reliable N-methylation of indole using methyl iodide. While newer, less toxic methylating agents such as dimethyl carbonate have been developed, the methyl iodide route remains a widely practiced and well-understood method, particularly for laboratory-scale synthesis.[1] This document will provide a robust protocol for this reaction, including critical safety information for handling methyl iodide, a detailed purification procedure, and comprehensive characterization data for the final product.
Reaction Mechanism and Scientific Rationale
The N-methylation of indole with methyl iodide is a nucleophilic substitution reaction. The indole nitrogen, while part of an aromatic system, possesses a lone pair of electrons that can act as a nucleophile. However, indole itself is not sufficiently nucleophilic to react readily with methyl iodide at room temperature.[2][3] Therefore, a strong base is required to deprotonate the indole at the N-1 position, generating the highly nucleophilic indolate anion. This anion then readily attacks the electrophilic methyl group of methyl iodide in an SN2 reaction to form N-methylindole.
It is crucial to perform this reaction at low temperatures to favor N-alkylation over C-alkylation. At higher temperatures, the indolate anion can exhibit ambident nucleophilicity, leading to undesired methylation at the C-3 position, forming 3-methylindole (skatole).[2][3] The choice of a strong, non-nucleophilic base like sodium amide (NaNH₂) or sodium hydride (NaH) is critical to ensure complete deprotonation of the indole without competing in the alkylation step.
Reaction Pathway Diagram
Caption: N-methylation of indole via an indolate anion intermediate.
Materials and Equipment
Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Purity |
| Indole | 120-72-9 | 117.15 | 23.4 g (0.20 mol) | ≥99% |
| Methyl Iodide | 74-88-4 | 141.94 | 31.2 g (0.22 mol) | ≥99% |
| Sodium | 7440-23-5 | 22.99 | 5.0 g (0.22 g-atom) | Clean, metallic |
| Ferric Nitrate Nonahydrate | 7782-61-8 | 404.00 | 0.1 g | Catalyst grade |
| Liquid Ammonia | 7664-41-7 | 17.03 | 400-500 mL | Anhydrous |
| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | Anhydrous |
| Sodium Sulfate | 7757-82-6 | 142.04 | As needed | Anhydrous |
| Water | 7732-18-5 | 18.02 | As needed | Deionized |
Equipment
-
1-L three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Dropping funnel
-
Wide-bore soda-lime tube for drying
-
Dry ice/acetone condenser (optional, but recommended)
-
Heating mantle
-
Distillation apparatus
-
Separatory funnel
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, etc.)
-
Personal Protective Equipment (PPE): Safety goggles, flame-resistant lab coat, nitrile or neoprene gloves.[4]
Experimental Protocol
Synthesis of N-Methylindole
WARNING: Methyl iodide is toxic, a suspected carcinogen, and volatile.[1] This entire procedure must be conducted in a well-ventilated chemical fume hood.[5] All glassware must be thoroughly dried before use.
-
Preparation of Sodium Amide: In a 1-L three-necked flask equipped with a mechanical stirrer, gas inlet tube, and a wide-bore soda-lime tube, add 400-500 mL of liquid ammonia. Add 0.1 g of ferric nitrate nonahydrate as a catalyst.
-
With vigorous stirring, add 5.0 g (0.22 g-atom) of clean, metallic sodium in small portions, ensuring the blue color of the solution is maintained. The formation of light gray sodium amide is typically complete within 20 minutes, indicated by the disappearance of the blue color.
-
Formation of the Indolate Anion: Prepare a solution of 23.4 g (0.20 mol) of indole in 50 mL of anhydrous diethyl ether. Slowly add this solution to the sodium amide suspension in the reaction flask.
-
N-Methylation: After stirring for an additional 10 minutes, prepare a solution of 31.2 g (0.22 mol) of methyl iodide in an equal volume of anhydrous diethyl ether. Add this solution dropwise to the reaction mixture.
-
Continue stirring for a further 15 minutes after the addition is complete.
-
Work-up: Allow the ammonia to evaporate under the fume hood. To the remaining residue, add 100 mL of water, followed by 100 mL of diethyl ether.
-
Transfer the mixture to a separatory funnel and separate the ether layer. Extract the aqueous layer with an additional 20 mL of diethyl ether.
-
Combine the organic extracts and wash with three 15-mL portions of water. Dry the ether solution over anhydrous sodium sulfate.
Purification
-
Solvent Removal: Remove the diethyl ether by distillation at atmospheric pressure.
-
Vacuum Distillation: The crude N-methylindole is purified by distillation under reduced pressure. Collect the fraction boiling at 133°C/26 mm Hg. The expected yield is 22.3–24.9 g (85–95%).
Recrystallization (Optional, for higher purity)
For analytical-grade purity, the distilled N-methylindole can be further purified by recrystallization.
-
Dissolve the N-methylindole in a minimal amount of a suitable hot solvent, such as a mixture of methanol and water or acetone and water.[6]
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of N-methylindole.
Characterization of N-Methylindole
The identity and purity of the synthesized N-methylindole should be confirmed by standard analytical techniques.
| Property | Expected Value |
| Appearance | Colorless to yellow liquid |
| Molecular Formula | C₉H₉N |
| Molecular Weight | 131.17 g/mol [5] |
| Boiling Point | 236-239 °C (at 760 mm Hg)[7], 133 °C (at 26 mm Hg)[2] |
| Refractive Index | n²⁰/D 1.606[2] |
Spectroscopic Data
-
¹H NMR (DMSO-d₆): The proton NMR spectrum is a key tool for confirming the structure. Expected chemical shifts (δ) are approximately: 7.55 (d, 1H), 7.45 (d, 1H), 7.20 (t, 1H), 7.10 (t, 1H), 7.05 (d, 1H), 6.45 (d, 1H), 3.80 (s, 3H, N-CH₃).
-
¹³C NMR: The carbon NMR spectrum will show 9 distinct signals corresponding to the carbon atoms of N-methylindole.
-
IR Spectroscopy: The infrared spectrum will show characteristic peaks for the aromatic C-H stretching and bending vibrations. A notable feature is the absence of the N-H stretching band that is present in the starting material, indole (typically around 3400 cm⁻¹).[8]
Safety Precautions
-
Methyl Iodide: Methyl iodide is highly toxic, a suspected carcinogen, and should be handled with extreme care in a chemical fume hood.[4][5][9][10] Avoid inhalation, ingestion, and skin contact.[4][5][9][10] Use appropriate PPE, including nitrile or neoprene gloves, a lab coat, and chemical safety goggles.[4][9]
-
Sodium: Sodium metal reacts violently with water. Handle with care and ensure all equipment is dry.
-
Liquid Ammonia: Liquid ammonia is a corrosive and toxic gas at room temperature. Ensure the reaction is performed in a well-ventilated fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Methyl iodide waste should be collected in a designated, labeled container.[4]
Conclusion
This application note provides a reliable and detailed protocol for the laboratory-scale synthesis of N-methylindole. By understanding the underlying reaction mechanism and adhering to the described procedures and safety precautions, researchers can confidently prepare this important building block for a wide range of applications in drug discovery and materials science.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Methyl Iodide. Retrieved from [Link]
- Potts, K. T., & Saxton, J. E. (1963). 1-Methylindole. Organic Syntheses, 43, 68. doi:10.15227/orgsyn.043.0068
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
- Jiang, X., Tiwari, A., Thompson, M., Chen, Z., Cleary, T. P., & Lee, T. B. K. (2003). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 7(4), 533-536.
-
Wikipedia. (2024). 1-Methylindole. Retrieved from [Link]
-
ResearchGate. (n.d.). Infrared spectrum of the 1-methylindole in the 500-4000 cm −1 region. Retrieved from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methylindole. Retrieved from [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. Retrieved from [Link]
Sources
- 1. 1-Methylindole(603-76-9) IR Spectrum [m.chemicalbook.com]
- 2. 1-Methylindole | 603-76-9 [chemicalbook.com]
- 3. 1-Methylindole(603-76-9) 1H NMR [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1-Methylindole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. 1-Methylindole(603-76-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 10. 1H-Indole, 1-methyl- (CAS 603-76-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
Introduction: The Strategic Importance of Indole Mannich Bases and Their Quaternary Salts
An Application Guide to the Synthesis of Indole Mannich Base Methiodides
Indole, a privileged heterocyclic scaffold, is a cornerstone in medicinal chemistry and natural product synthesis.[1] Modifying the indole nucleus, particularly at the C-3 position, is a critical strategy for developing novel therapeutics and complex molecular architectures. The Mannich reaction offers a reliable and efficient method for the C-3 aminoalkylation of indoles, yielding products commonly known as Mannich bases.[2][3][4] The archetypal example of an indole Mannich base is Gramine (N,N-dimethyl-1H-indole-3-methylamine), an alkaloid first isolated from barley.[5]
These Mannich bases are not merely final products; they are highly versatile synthetic intermediates.[6] The true synthetic power is often unlocked by converting the tertiary amine of the Mannich base into a quaternary ammonium salt, typically the methiodide. This transformation converts the dimethylamino group into an excellent leaving group, readily displaced by a wide range of nucleophiles. This two-step sequence—Mannich reaction followed by quaternization—provides a robust platform for introducing a diverse array of functional groups at the indole C-3 position.
This document serves as a detailed guide for researchers, providing both the theoretical underpinnings and field-tested protocols for the synthesis of indole Mannich bases, using Gramine as a model, and their subsequent conversion to the corresponding methiodide salts.
Part A: Synthesis of the Indole Mannich Base (Gramine)
The synthesis of Gramine is a classic example of the Mannich reaction, a three-component condensation involving indole, formaldehyde, and dimethylamine.[5][7] The reaction proceeds via electrophilic substitution at the electron-rich C-3 position of the indole ring.[8]
Reaction Mechanism and Causality
The reaction is typically performed in an acidic medium, such as glacial acetic acid, which serves as both the solvent and a catalyst.[5] The mechanism unfolds in two primary stages:
-
Formation of the Electrophile (Iminium Ion): In the acidic environment, dimethylamine reacts with formaldehyde. This is a nucleophilic addition followed by dehydration to form the highly electrophilic N,N-dimethylmethyleneiminium ion (often referred to as the Eschenmoser salt precursor).[4][6][8] This iminium ion is the key electrophile that will be attacked by the indole nucleus.
-
Electrophilic Attack by Indole: The indole ring is a π-excessive heterocycle, making it highly nucleophilic. It attacks the iminium ion preferentially at the C-3 position. This regioselectivity is driven by the formation of a more stable cationic intermediate (a 3H-indolium cation) where the aromaticity of the fused benzene ring is preserved.[8] A final deprotonation step rearomatizes the heterocyclic ring and yields the thermodynamically stable C-3 substituted product, Gramine.
Experimental Protocol: Synthesis of Gramine
This protocol is adapted from established laboratory procedures for the synthesis of Gramine.
Materials:
-
Indole
-
Glacial Acetic Acid (Corrosive)
-
40% Aqueous Dimethylamine Solution (Corrosive)
-
35% Aqueous Formaldehyde Solution (Toxic, Cancer Suspect Agent)
-
Crushed Ice
-
30% Aqueous Sodium Hydroxide Solution (Corrosive)
-
Acetone (Flammable)
-
Distilled Water
Procedure:
-
Reaction Setup: In a 100 mL beaker or flask, dissolve indole (1.0 g, 8.54 mmol) in glacial acetic acid (20 mL).
-
Addition of Amine: To the indole solution, carefully add 40% aqueous dimethylamine solution (3.0 mL). Note: This is an acid-base reaction and will be exothermic, evolving some fumes. The solution will become warm.
-
Cooling and Aldehyde Addition: Allow the mixture to cool to approximately 30°C. Once cooled, add 35% aqueous formaldehyde solution (2.0 mL) while stirring.
-
Reaction Time: Allow the reaction mixture to stand at room temperature for at least 60 minutes to ensure the reaction proceeds to completion.
-
Workup and Precipitation: Pour the reaction solution onto approximately 100 g of crushed ice in a larger beaker. While stirring vigorously, carefully make the mixture alkaline by the dropwise addition of 30% sodium hydroxide solution (~45 mL). Crucially, the temperature must be kept low during this step. Ensure excess ice is present at all times to prevent the formation of a gummy, impure solid.
-
Isolation: Once precipitation is complete, allow any remaining ice to melt. Collect the solid precipitate by suction filtration using a Büchner funnel.
-
Washing and Drying: Wash the collected solid thoroughly with cold distilled water until the washings are neutral to pH paper. Dry the product first under suction and then in a vacuum desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).
-
Purification (Optional but Recommended): Gramine can be purified by recrystallization. Dissolve the crude product in a minimum volume of hot acetone. Allow the solution to cool slowly to form needles, which can then be collected by filtration.
Part B: Quaternization to Form the Mannich Base Methiodide
The conversion of the tertiary amine in Gramine to a quaternary ammonium salt (methiodide) is a straightforward S_N2 alkylation reaction. This step is critical for activating the aminomethyl group for subsequent nucleophilic displacement reactions.
Reaction Mechanism and Causality
The lone pair of electrons on the nitrogen atom of Gramine's dimethylamino group acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide. Iodide is an excellent leaving group, facilitating the reaction. The resulting product is a stable, ionic quaternary ammonium iodide salt. This salt renders the entire CH₂-N⁺(CH₃)₃ moiety a much better leaving group than the original CH₂-N(CH₃)₂ group.
Experimental Protocol: Synthesis of Gramine Methiodide
This protocol is based on general procedures for the quaternization of Mannich bases.[9]
Materials:
-
Gramine (synthesized in Part A)
-
Methyl Iodide (Toxic, handle in a fume hood)
-
Chloroform or a suitable solvent (e.g., ethanol, acetone)
Procedure:
-
Dissolution: Dissolve the purified Gramine (1.0 g, 5.74 mmol) in chloroform (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition of Alkylating Agent: Add methyl iodide (1.22 g, 0.54 mL, 8.61 mmol, ~1.5 equivalents) to the solution.
-
Reaction Conditions: Gently heat the reaction mixture to reflux and maintain it for 2-3 hours.[9] The product, being a salt, is often insoluble in the reaction solvent and may precipitate out as the reaction progresses.
-
Isolation: After the reaction period, cool the mixture to room temperature. If a precipitate has formed, collect the solid product by suction filtration. If no precipitate forms, the solvent can be removed under reduced pressure to yield the crude salt.
-
Washing and Drying: Wash the collected solid with a small amount of cold solvent (chloroform or diethyl ether) to remove any unreacted starting materials. Dry the final product in a vacuum oven or desiccator. The resulting Gramine methiodide should be a crystalline solid.
Data Summary and Visualization
Table of Reaction Parameters
| Parameter | Part A: Mannich Reaction (Gramine Synthesis) | Part B: Quaternization (Methiodide Synthesis) |
| Substrate | Indole | Gramine |
| Reagents | Formaldehyde, Dimethylamine | Methyl Iodide |
| Solvent/Catalyst | Glacial Acetic Acid | Chloroform (or Ethanol/Acetone) |
| Temperature | Initial cooling to 30°C, then Room Temp | Reflux (e.g., ~61°C for Chloroform) |
| Reaction Time | ~60 minutes | 2-3 hours |
| Workup | Basification with NaOH on ice | Filtration or Evaporation |
| Key Insight | Strict temperature control during basification is vital for product purity. | The quaternary salt product is synthetically valuable as an intermediate.[5] |
Reaction Workflow Diagram
Caption: Workflow for the two-step synthesis of Gramine Methiodide.
References
- Experiment 5: Synthesis of Gramine by Mannich Reaction. Filo.
- Mannich Reaction Mechanism: A Step by Step Explanation. Testbook.
- Synthesis and Chemistry of Indole.
- Recent Developments of Gramine: Chemistry and Biological Activity. Molecules.
- Mannich Bases: An Important Pharmacophore in Present Scenario. International Journal of Medicinal Chemistry.
- Mannich reaction: Promising Mechanism. Chemistry Notes.
- Review on Synthesis of N-Mannich Base Derivatives of Anticonvulsant Drugs. IJPPR.
- Mannich reaction: Definition, Examples, and Mechanism. Chemistry Learner.
- Synthesis of New Mannich Bases from Indole Derivatives. Baghdad Science Journal.
- Mannich reaction. Wikipedia.
- Synthetic applications of biologically important Mannich bases: An updated review. Open Access Research Journal of Biology and Pharmacy.
- MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES.
- A catalyst-and solvent-free multicomponent synthesis of 7-azagramine analogues via a Mannich type reaction.
- Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews.
- The Degradation of Mannich Base Oxiwes. RSC Publishing.
- Synthesis of New Mannich Bases from Indole Derivatives. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannich reaction: Definition, Examples, and Mechanism [chemistrylearner.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. Recent Developments of Gramine: Chemistry and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistnotes.com [chemistnotes.com]
- 7. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 8. testbook.com [testbook.com]
- 9. 164. The degradation of Mannich base oximes - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Application Note: Protocols for the Handling and Storage of Hygroscopic Indole Salts
Abstract
Indole and its salt forms are foundational scaffolds in modern pharmacology, integral to numerous active pharmaceutical ingredients (APIs). However, many of these salts exhibit significant hygroscopicity—a tendency to absorb moisture from the atmosphere. Uncontrolled moisture uptake can profoundly compromise the material's chemical stability, physical properties, and, ultimately, its therapeutic efficacy and shelf-life.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust characterization, handling, and storage of hygroscopic indole salts. It details the mechanistic consequences of moisture sorption and presents validated, step-by-step protocols for hygroscopicity assessment, moisture content determination, and best practices for laboratory handling and long-term storage to ensure material integrity.
The Challenge of Hygroscopicity in Indole Salts
A Mechanistic Overview of Hygroscopicity
Hygroscopicity is the phenomenon of a substance attracting and holding water molecules from the surrounding environment.[4] This process can occur through two primary mechanisms:
-
Adsorption: Water molecules adhere to the surface of the solid. This is particularly significant for materials with a large surface area, such as micronized powders.[5]
-
Absorption: Water molecules penetrate the bulk structure of the solid. In crystalline materials, this can lead to the formation of hydrates, while in amorphous materials, water acts as a plasticizer, increasing molecular mobility.[5][6]
The extent of moisture uptake is dependent on the material's chemical nature, its solid-state form (crystalline vs. amorphous), and the ambient relative humidity (RH) and temperature.[7]
Why Indole Salts are Susceptible
Indole itself is a relatively nonpolar molecule. However, when converted into a salt (e.g., hydrochloride, hydrobromide, mesylate) to improve solubility and bioavailability, its susceptibility to hygroscopicity increases dramatically. This is due to several factors:
-
Presence of Polar Functional Groups: The salt forms introduce highly polar ionic centers and functional groups (e.g., -NH2+, Cl-) that readily form hydrogen bonds with water molecules.[8]
-
Disruption of Crystal Lattice: The formation of a salt alters the crystal packing of the parent indole molecule. This can create voids and channels within the lattice that can accommodate water molecules.
-
Amorphous Content: Processing steps like lyophilization or milling can generate amorphous (non-crystalline) regions in the solid. Amorphous material has a higher free energy and disordered structure, making it significantly more prone to water sorption than its crystalline counterpart.[6]
Consequences of Uncontrolled Moisture Sorption
Failure to control moisture exposure in hygroscopic indole salts can lead to severe, often irreversible, consequences:
-
Chemical Degradation: Water can act as a reactant or a medium to facilitate degradative reactions.[1] For the indole ring, this can include:
-
Hydrolysis: Salt forms can hydrolyze, reverting to the less soluble freebase and altering the pH of the microenvironment.
-
Oxidation: The electron-rich indole nucleus is susceptible to oxidation, a reaction often accelerated by the presence of water, leading to the formation of colored impurities and loss of potency.[9][10]
-
-
Physical State Changes:
-
Hydrate Formation: The material can transform into a new crystalline structure that includes water in its lattice (a hydrate).[6][11] This change can drastically alter solubility, dissolution rate, and bioavailability.[1]
-
Deliquescence: At a critical relative humidity, a highly hygroscopic solid can absorb enough water to dissolve and form an aqueous solution.[1]
-
Amorphous-to-Crystalline Transition: Sorbed water can act as a plasticizer, lowering the glass transition temperature (Tg) and inducing crystallization of amorphous content, which can impact drug performance.[6]
-
-
Manufacturing and Formulation Challenges:
-
Poor Powder Flow & Caking: Increased moisture content leads to particle agglomeration, causing issues with powder flow, lubricity, and accurate weighing.[2][12][13]
-
Inaccurate Dosing: If the weight of a compound is assumed to be purely the API, but a significant fraction is actually water, it leads to inaccurate dosing and concentration calculations.[13][14]
-
Characterization of Hygroscopic Behavior
Properly characterizing a material's interaction with water is a critical first step in developing appropriate handling strategies.[6]
Protocol: Hygroscopicity Classification by Dynamic Vapor Sorption (DVS)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled profile of relative humidity at a constant temperature.[15][16][17][18] This is the gold standard for characterizing hygroscopicity.[19]
Principle: The sample is placed on a highly sensitive microbalance in a chamber with precisely controlled temperature and humidity. The DVS instrument records the mass change as the humidity is ramped up and down, generating a sorption-desorption isotherm.
Methodology:
-
Sample Preparation: Place 5-15 mg of the indole salt onto the DVS sample pan.
-
Drying: Equilibrate the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹). This establishes the initial dry mass.
-
Sorption Phase: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH). At each step, allow the sample to equilibrate until a stable mass is recorded.
-
Desorption Phase: Decrease the RH in the same steps back to 0% RH, again allowing for equilibration at each step.
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate an isotherm. The water uptake at 80% RH is used for classification.
Data Presentation: Hygroscopicity Classification Table
The results can be classified according to the European Pharmacopoeia standards.[6]
| Classification | % Mass Increase (at 25°C, 80% RH) | Typical Handling Requirement |
| Non-hygroscopic | < 0.2% | Standard laboratory conditions are usually sufficient. |
| Slightly hygroscopic | ≥ 0.2% and < 2% | Store in tightly sealed containers. Avoid prolonged exposure. |
| Hygroscopic | ≥ 2% and < 15% | Store in desiccators. Handle in low-humidity environment. |
| Very hygroscopic | ≥ 15% | Requires handling in a glove box or dry room. |
| Deliquescent | Sufficient water is sorbed to form a liquid | Requires handling in a glove box or dry room. |
Core Protocols for Handling and Storage
A systematic approach is essential from the moment a hygroscopic compound is received.
Workflow for Receiving and Initial Assessment
The following workflow provides a decision-making framework for handling a new or unknown indole salt.
Sources
- 1. jms.ump.edu.pl [jms.ump.edu.pl]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. usp.org [usp.org]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. acp.copernicus.org [acp.copernicus.org]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of the Metabolites of Indole Degraded by an Isolated Acinetobacter pittii L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. solitekpharma.com [solitekpharma.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. tandfonline.com [tandfonline.com]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 15. ardena.com [ardena.com]
- 16. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]
- 17. skpharmteco.com [skpharmteco.com]
- 18. aqualab.com [aqualab.com]
- 19. public.jenck.com [public.jenck.com]
Application Notes and Protocols for the Crystallization of 2-[(Diethylamino)methyl]indole Methiodide
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective crystallization of 2-[(Diethylamino)methyl]indole Methiodide. The protocols detailed herein are designed to ensure high purity and yield, critical for downstream applications in pharmaceutical research and development.
Introduction: The Critical Role of Crystallization
Crystallization is a pivotal purification technique in the synthesis of active pharmaceutical ingredients (APIs) and their intermediates.[1] For 2-[(Diethylamino)methyl]indole Methiodide, a quaternary ammonium salt derived from an indole scaffold, obtaining a highly crystalline final product is paramount. A well-defined crystalline form ensures batch-to-batch consistency, stable shelf-life, and predictable physicochemical properties such as solubility and dissolution rate, which are critical for bioavailability.
The conversion of the free base, 2-[(Diethylamino)methyl]indole, to its methiodide salt introduces a positive charge on the nitrogen atom, significantly altering its polarity and solubility profile. This change necessitates the development of specific crystallization protocols tailored to the unique properties of this quaternary ammonium salt.
Foundational Principles of Crystallization
Successful crystallization hinges on the principle of differential solubility.[2] A suitable solvent system will dissolve the compound of interest at an elevated temperature, while impurities remain either insoluble or highly soluble. Upon controlled cooling or the introduction of an anti-solvent, the solution becomes supersaturated with respect to the target compound, leading to nucleation and subsequent crystal growth.[1]
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical parameter in developing a crystallization protocol.[3] For a quaternary ammonium salt like 2-[(Diethylamino)methyl]indole Methiodide, polar protic and aprotic solvents are generally good starting points due to the ionic nature of the compound.
Key considerations for solvent selection include:
-
Solubility Profile: The ideal solvent will exhibit a steep solubility curve, meaning it dissolves a large amount of the compound when hot and a significantly smaller amount when cold.[1][2]
-
Impurity Profile: The solvent should be a poor solvent for known impurities, allowing them to be removed via filtration, or an excellent solvent, keeping them in the mother liquor after crystallization.
-
Boiling Point: A moderately low boiling point facilitates easy removal of the solvent from the final crystalline product.
-
Reactivity: The solvent must be inert and not react with the compound.
Based on the properties of similar quaternary ammonium salts and indole derivatives, a preliminary screening of the following solvents is recommended:
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | Polar protic solvents are often effective at dissolving polar salts at elevated temperatures. Methanol has been shown to be effective for recrystallizing similar pyridinium iodides.[4] |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderately polar aprotic solvents that can provide a good balance of solubility. |
| Nitriles | Acetonitrile | A polar aprotic solvent that is often used in the crystallization of organic salts. |
| Water | H₂O | As a highly polar solvent, water can be a good choice for dissolving quaternary ammonium salts.[5] However, solubility might be high even at room temperature, potentially requiring an anti-solvent. |
| Solvent Mixtures | e.g., Methanol/Acetonitrile, Ethanol/Water | A two-solvent system can be employed to fine-tune the solubility and induce crystallization.[2] |
Experimental Protocols
The following protocols provide step-by-step methodologies for the crystallization of 2-[(Diethylamino)methyl]indole Methiodide. It is recommended to start with a small amount of crude material to determine the optimal conditions before scaling up.
Protocol 1: Single-Solvent Recrystallization from Methanol
This method is ideal when a single solvent with a suitable temperature-dependent solubility profile is identified.
Materials and Equipment:
-
Crude 2-[(Diethylamino)methyl]indole Methiodide
-
Methanol (ACS grade or higher)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Condenser
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude 2-[(Diethylamino)methyl]indole Methiodide in an Erlenmeyer flask equipped with a magnetic stir bar. Add a minimal amount of methanol to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add methanol portion-wise until the solid completely dissolves. It is crucial to add only the minimum amount of hot solvent required to achieve a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, avoid disturbing the flask during this initial cooling phase.
-
Inducing Crystallization (If Necessary): If crystals do not form, scratch the inside of the flask with a glass rod at the air-solvent interface or add a seed crystal of pure product.
-
Ice Bath: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent (Solvent/Anti-Solvent) Recrystallization
This method is useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another (the "anti-solvent") at all temperatures. The two solvents must be miscible.[2] A common system for polar compounds is an alcohol (solvent) and a less polar ether or hydrocarbon (anti-solvent).
Materials and Equipment:
-
Crude 2-[(Diethylamino)methyl]indole Methiodide
-
Ethanol (Solvent)
-
Diethyl Ether (Anti-solvent)
-
Erlenmeyer flask
-
Hot plate with magnetic stirring
-
Dropping funnel
-
Buchner funnel and filter paper
-
Vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Dissolve the crude 2-[(Diethylamino)methyl]indole Methiodide in a minimum amount of hot ethanol in an Erlenmeyer flask with stirring.
-
Addition of Anti-Solvent: While the solution is still warm, add diethyl ether dropwise from a dropping funnel with continuous swirling. Continue adding the anti-solvent until a faint, persistent cloudiness (turbidity) is observed. This indicates the point of supersaturation.
-
Re-dissolution: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold mixture of ethanol and diethyl ether.
-
Drying: Dry the crystals under vacuum.
Visualization of the Crystallization Workflow
The following diagram illustrates the general workflow for the purification of 2-[(Diethylamino)methyl]indole Methiodide by crystallization.
Caption: General workflow for the crystallization process.
Troubleshooting and Key Considerations
| Issue | Potential Cause | Recommended Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too concentrated. | Re-heat the mixture to dissolve the oil, add more solvent, and allow it to cool more slowly. Alternatively, select a lower-boiling point solvent. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation is inhibited. | Try scratching the inner surface of the flask, adding a seed crystal, or placing the solution in a freezer for a short period. If these fail, partially evaporate the solvent to increase the concentration. |
| Poor Recovery | Too much solvent was used, or the compound is significantly soluble in the cold solvent. | Reduce the amount of solvent used for dissolution. Ensure adequate cooling time in the ice bath. Use a minimal amount of ice-cold solvent for washing the crystals. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb colored impurities. Use only a minimal amount of charcoal to avoid adsorbing the product. |
Conclusion
The protocols outlined in these application notes provide a robust starting point for the successful crystallization of 2-[(Diethylamino)methyl]indole Methiodide. By carefully selecting the appropriate solvent system and controlling the cooling rate, researchers can obtain a highly pure, crystalline product suitable for a wide range of scientific and developmental applications. It is recommended that these methods be optimized for the specific scale and purity requirements of the intended application.
References
- Chen, J., & Trout, B. L. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. Retrieved from [Link]
- Kingsley, N. B. (2015). Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethylaluminium complex.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Kingsley, N. B. (2015). Synthesis, characterization and crystal structure of a 2-(diethylaminomethyl)indole ligated dimethyl-aluminium complex. PubMed. Retrieved from [Link]
- Ríos-Motta, J., et al. (2014). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 19(11), 18886–18901.
- Kaewmanee, N., et al. (2010). 2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o389.
Sources
- 1. mt.com [mt.com]
- 2. Home Page [chem.ualberta.ca]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. 2-[(E)-4-(Diethylamino)styryl]-1-methylpyridinium iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Characterization of Indole Methiodide
A Guide to the In Vitro Investigation of Indole Methiodide: Establishing Dosage and Concentration Parameters for a Novel Indole Derivative
Introduction: The Indole Scaffold and the Quaternary Salt Distinction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and essential biological signaling molecules.[1][2] Its derivatives exhibit a vast spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] This guide focuses on Indole Methiodide (1-Methylindolium Iodide) , a quaternary ammonium salt of indole.
It is critical to note that while the biological activities of many indole derivatives are extensively documented, specific in vitro dosage and concentration guidelines for Indole Methiodide are not well-established in publicly available literature. The permanent positive charge on the nitrogen atom, conferred by N-methylation, fundamentally alters its physicochemical properties compared to neutral indole derivatives. This can influence its solubility, membrane permeability, and interactions with biological targets.
Therefore, this document serves as a comprehensive, first-principles guide for researchers to empirically determine the effective and cytotoxic concentration ranges of Indole Methiodide in any in vitro cell-based system. The protocols herein are designed as a self-validating framework to generate reliable, reproducible data for this novel compound.
Part 1: Foundational Work – Compound Handling & Preparation
The validity of any in vitro data begins with the proper handling and preparation of the test compound. The quaternary salt structure of Indole Methiodide may confer different solubility and stability properties than other indoles.
Solubility Assessment and Stock Solution Preparation
Causality: An accurate stock solution is the foundation of accurate final concentrations. Most indole derivatives exhibit poor aqueous solubility and require an organic co-solvent. The final concentration of this solvent in the cell culture medium must be kept to a minimum (typically <0.5%, and ideally ≤0.1%) to prevent solvent-induced artifacts.
Protocol: Solubility and Stock Solution Preparation
-
Initial Solubility Test:
-
Dispense a small, known amount (e.g., 1 mg) of Indole Methiodide into separate microfuge tubes.
-
Add a defined volume (e.g., 100 µL) of different ACS-grade solvents to each tube. Test in the following order:
-
Cell Culture Grade Water
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
-
Vortex thoroughly for 1-2 minutes. Visually inspect for complete dissolution against a bright light.
-
Rationale: This establishes the most appropriate solvent for creating a high-concentration primary stock. DMSO is a common choice for poorly soluble compounds.
-
-
Preparation of a 10 mM Stock Solution (Example using DMSO):
-
Accurately weigh 2.59 mg of Indole Methiodide (MW: 259.09 g/mol ).
-
Add 1 mL of sterile-filtered, anhydrous DMSO.
-
Vortex until fully dissolved. This creates a 10 mM Primary Stock .
-
Trustworthiness: Use a calibrated analytical balance and high-purity, anhydrous DMSO to ensure concentration accuracy and minimize compound degradation.
-
-
Storage and Stability:
-
Aliquot the Primary Stock into smaller volumes (e.g., 20 µL) in light-blocking tubes.
-
Store at -20°C or -80°C to maximize long-term stability. Indole compounds can be sensitive to light and temperature.
-
Avoid repeated freeze-thaw cycles by using single-use aliquots.
-
Part 2: Primary Biological Assessment – In Vitro Cytotoxicity Profiling
Causality: The first essential step in characterizing any new compound in vitro is to determine its dose-dependent effect on cell viability. This establishes the concentration range that is cytotoxic versus the range that is sublethal. This information is critical for designing all subsequent mechanistic experiments. The 50% inhibitory concentration (IC50) is the standard metric derived from this assay.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a robust, colorimetric method that measures the metabolic activity of viable cells.[5] Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, the amount of which is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture your chosen cell line(s) to ~80% confluency.
-
Trypsinize and count the cells. Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of Indole Methiodide from your 10 mM stock in complete culture medium. A broad, logarithmic range is recommended for the initial screen (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, 0.03 µM, 0.01 µM).
-
Controls are critical for data validation:
-
Vehicle Control: Medium with the same final concentration of DMSO as the highest compound concentration.
-
Untreated Control: Medium only.
-
Positive Control: A known cytotoxic agent for your cell line (e.g., Doxorubicin at 10 µM).
-
-
Carefully remove the medium from the cells and add 100 µL of the prepared compound dilutions and controls to the respective wells (perform in triplicate or quadruplicate).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the crystals.[5]
-
Gently pipette to ensure complete dissolution.
-
Read the absorbance on a microplate reader at 570 nm.
-
Data Analysis and Presentation
-
Calculate Percent Viability:
-
Average the absorbance readings for your replicates.
-
Subtract the average background absorbance (wells with medium only).
-
Calculate viability using the formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Determine IC50 Value:
-
Plot Percent Viability against the log of the Indole Methiodide concentration.
-
Use a non-linear regression analysis (sigmoidal dose-response curve) in software like GraphPad Prism or R to calculate the IC50 value.
-
Table 1: Example Data Summary for Cytotoxicity Screening of Indole Methiodide
| Cell Line | Incubation Time | IC50 (µM) [95% CI] |
| A549 (Lung Carcinoma) | 48 hours | * empirically determined |
| MCF-7 (Breast Carcinoma) | 48 hours | empirically determined |
| HCT-116 (Colon Carcinoma) | 48 hours | empirically determined |
| BEAS-2B (Normal Bronchial) | 48 hours | empirically determined * |
This table should be populated with your experimental data. Comparing against a normal cell line is crucial for assessing cancer-specific cytotoxicity.[6]
Workflow Visualization
Caption: Workflow for determining the IC50 of Indole Methiodide.
Part 3: Designing Mechanistic Studies at Sublethal Concentrations
Causality: Once the cytotoxic profile is established, mechanistic studies should be performed at sublethal concentrations (e.g., IC20 or lower) to ensure that the observed effects are due to specific molecular interactions rather than general toxicity and cell death. Based on the known activities of other indole derivatives, several potential mechanisms can be hypothesized.
Hypothesis: Interference with Cell Cycle Progression
Many cytotoxic indole derivatives induce cell cycle arrest, a common mechanism for anticancer agents. Flow cytometry using a DNA-intercalating dye like Propidium Iodide (PI) is the gold-standard method to investigate this.
Step-by-Step Methodology: Cell Cycle Analysis via PI Staining
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80% confluency by the end of the experiment.
-
After 24 hours, treat cells with Indole Methiodide at sublethal concentrations (e.g., 0.5x IC50, 0.25x IC50) for a defined period (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells to include any apoptotic populations.
-
Wash the cells with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. This permeabilizes the cells and preserves their structure.
-
Store fixed cells at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Rationale: RNase A is crucial to degrade double-stranded RNA, ensuring that PI only stains DNA for an accurate cell cycle profile.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell, allowing for quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualization of a Potential Target Pathway
Indole derivatives are known to interact with a wide array of protein targets, including kinases that regulate the cell cycle.[2] The diagram below illustrates a simplified, hypothetical pathway where a compound could induce G2/M arrest.
Caption: Hypothetical inhibition of the CDK1/Cyclin B1 complex.
References
-
Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. (n.d.). PMC. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). ResearchGate. [Link]
-
The Journal of Pharmacy and Pharmacology 1965 Volume 17 No.11. (1965). The Journal of Pharmacy and Pharmacology. [Link]
-
Biomedical Importance of Indoles. (n.d.). PMC. [Link]
-
Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles. (n.d.). MDPI. [Link]
-
Journal of Pharmacy and Pharmacology 1969 Volume.21 Suppl. (1969). Journal of Pharmacy and Pharmacology. [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022). Chula Digital Collections. [Link]
-
Synthesis of Quaternary Heterocyclic Salts. (2013). MDPI. [Link]
-
A Comprehensive In Vitro Characterization of a New Class of Indole-Based Compounds Developed as Selective Haspin Inhibitors. (2024). ACS Publications. [Link]
-
The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). MDPI. [Link]
-
Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). PMC. [Link]
- (This cit
- (This cit
- (This cit
- (This cit
- (This cit
- (This cit
-
Indole alkaloids as leads for developing effective anticancer drugs targeting multidrug resistant cancer cells. (n.d.). repository, ULisboa. [Link]
- (This cit
- (This cit
-
Full article: Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. (2023). Taylor & Francis. [Link]
Sources
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lib3.dss.go.th [lib3.dss.go.th]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-[(Diethylamino)methyl]indole Methiodide
Welcome to the technical support center for the synthesis of 2-[(Diethylamino)methyl]indole Methiodide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, validated protocols, and answers to frequently encountered challenges. As Senior Application Scientists, we aim to explain the causality behind experimental choices to enhance your synthetic success.
The synthesis of 2-[(Diethylamino)methyl]indole Methiodide is a two-step process. First, the synthesis of the intermediate tertiary amine, 2-[(Diethylamino)methyl]indole, is performed, followed by its quaternization with methyl iodide. Optimizing the yield and purity at each stage is critical for the overall success of the synthesis.
Part 1: Synthesis of the Precursor: 2-[(Diethylamino)methyl]indole
A common pitfall is attempting a direct one-pot Mannich reaction with indole, formaldehyde, and diethylamine to obtain the 2-substituted product. This approach is often met with low yields or failure.
FAQ 1: Why is my direct Mannich reaction yielding the 3-substituted isomer or a complex mixture instead of the desired 2-substituted product?
Answer: The issue lies in the inherent electronic properties of the indole ring. The Mannich reaction is an electrophilic substitution. The C3 position (the carbon adjacent to the nitrogen, not between the two rings) of indole is significantly more electron-rich and thus more nucleophilic than the C2 position. Consequently, electrophilic attack, such as by the Eschenmoser salt or the iminium ion formed from formaldehyde and diethylamine, occurs preferentially at C3.[1][2] This leads to the kinetic product, 3-[(Diethylamino)methyl]indole, which is an isomer of the desired compound. Directing the substitution to the C2 position requires a different strategy that circumvents this natural reactivity.
Recommended Synthetic Workflow: A Two-Step Approach to 2-[(Diethylamino)methyl]indole
To overcome the regioselectivity challenge, a more robust and higher-yielding method involves a two-step process starting from a C2-functionalized indole, such as indole-2-carboxaldehyde. This method relies on reductive amination.
Sources
Validation & Comparative
Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Indole Methiodide Salts
For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is paramount for structural elucidation and confident identification. This guide provides an in-depth technical comparison of the mass spectrometric behavior of indole methiodide salts, offering insights into their fragmentation pathways and how they compare to other relevant indole alkaloids.
Indole methiodide salts, as quaternary ammonium salts (QAS), present unique characteristics in mass spectrometry due to their fixed positive charge. This permanent charge significantly influences their fragmentation behavior, often leading to complex yet interpretable spectra. This guide will delve into the core mechanisms governing their fragmentation, compare these pathways with those of other indole derivatives, and provide a practical experimental framework for their analysis.
The Charged Nature of the Beast: Understanding Quaternary Ammonium Salt Fragmentation
The defining feature of indole methiodide salts in mass spectrometry is the permanent positive charge on the nitrogen atom. This dictates the primary fragmentation mechanisms, which are a competition between charge-remote and charge-directed pathways.[1][2]
-
Charge-Remote Fragmentation (CRF): In this mechanism, fragmentation occurs at a site remote from the charge, driven by the overall internal energy of the ion.
-
Charge-Directed Fragmentation (CDF): Here, the fixed charge on the quaternary nitrogen directs the fragmentation, often initiating characteristic cleavage events. A key CDF pathway for QAS is the Hofmann elimination , which involves the loss of a neutral alkene and the formation of a protonated tertiary amine.
The interplay between these mechanisms is influenced by the structure of the indole salt and the collision energy used in tandem mass spectrometry (MS/MS) experiments.
A Tale of Two Fragmentation Patterns: Indole Methiodide Salts vs. Other Indole Alkaloids
To appreciate the unique fragmentation of indole methiodide salts, it's instructive to compare them with other classes of indole alkaloids that do not possess a fixed quaternary charge.
Indole Methiodide Salts: Key Fragmentation Pathways
The fragmentation of indole methiodide salts is typically characterized by the following key events:
-
Loss of Methyl Radical (•CH3): A common initial fragmentation is the homolytic cleavage of the N-methyl bond, resulting in the loss of a methyl radical. This is a charge-remote process.
-
Hofmann Elimination: As a classic charge-directed fragmentation, the loss of a neutral molecule, often involving the substituents on the indole ring, can be initiated by the quaternary charge.
-
Retro-Diels-Alder (RDA) Reaction: For more complex, polycyclic indole structures, RDA reactions can occur, leading to characteristic ring cleavages. The presence of unsaturation in the ring system can influence the prevalence of this pathway.[2]
-
Cleavage of the Indole Ring: Fragmentation of the indole ring itself can also occur, though often as a secondary fragmentation pathway after initial losses from the quaternary nitrogen.
Comparison with Non-Quaternary Indole Alkaloids
In contrast, the fragmentation of non-quaternary indole alkaloids, which are typically protonated during electrospray ionization (ESI), is governed by different principles:
-
Protonation Site: The site of protonation (often the nitrogen of the indole ring or a basic side chain) plays a crucial role in directing fragmentation.
-
Neutral Losses: Common neutral losses include ammonia (NH3), water (H2O), and small alkyl groups from side chains.
-
Ring Cleavages: Similar to indole methiodide salts, complex indole alkaloids can undergo RDA reactions and other ring cleavages, but the driving force is the mobile proton rather than a fixed charge.
The table below summarizes the key differences in fragmentation patterns:
| Fragmentation Characteristic | Indole Methiodide Salts (QAS) | Non-Quaternary Indole Alkaloids (Protonated) |
| Primary Charge Carrier | Fixed positive charge on quaternary nitrogen | Mobile proton |
| Dominant Fragmentation Drivers | Charge-remote and charge-directed (Hofmann elimination) | Proton-directed cleavages |
| Characteristic Initial Loss | Methyl radical (•CH3) | Neutral molecules (e.g., NH3, H2O) |
| Influence on Ring Cleavage | Fixed charge can influence RDA pathways | Mobile proton directs ring fragmentation |
Experimental Protocol: A Practical Guide to Analyzing Indole Methiodide Salts by LC-MS/MS
This section provides a detailed, step-by-step methodology for the analysis of indole methiodide salts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To obtain high-quality MS and MS/MS spectra of an indole methiodide salt for structural confirmation and fragmentation analysis.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source and tandem mass spectrometry (MS/MS) capabilities (e.g., quadrupole time-of-flight (Q-TOF), ion trap, or triple quadrupole)
Materials:
-
Indole methiodide salt sample
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Formic acid (FA) or acetic acid (AA)
Procedure:
-
Sample Preparation:
-
Dissolve the indole methiodide salt in a suitable solvent (e.g., methanol, water, or ACN/water mixture) to a final concentration of 1-10 µg/mL.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates.
-
-
LC Separation:
-
Column: Use a C18 reversed-phase column suitable for the analysis of polar compounds.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Develop a suitable gradient to achieve good chromatographic separation of the analyte from any impurities. A typical starting point is 5-95% B over 10-15 minutes.
-
Flow Rate: 0.2-0.5 mL/min for UHPLC or 0.8-1.2 mL/min for HPLC.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Analysis:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Full Scan (MS1) Analysis:
-
Acquire a full scan spectrum to determine the m/z of the intact indole methiodide cation.
-
Scan Range: m/z 100-1000.
-
-
Tandem MS (MS/MS) Analysis:
-
Select the m/z of the parent ion corresponding to the indole methiodide cation for fragmentation.
-
Collision Gas: Argon or nitrogen.
-
Collision Energy: Perform a collision energy ramp (e.g., 10-40 eV) to observe the full range of fragment ions. This is crucial for elucidating the fragmentation pathways.
-
Acquisition Mode: Acquire product ion spectra.
-
-
Data Analysis:
-
Examine the full scan spectrum to confirm the mass of the intact cation.
-
Analyze the MS/MS spectrum to identify the key fragment ions.
-
Propose fragmentation pathways based on the observed neutral losses and fragment masses.
-
Compare the obtained fragmentation pattern with known fragmentation behaviors of indole alkaloids and quaternary ammonium salts.
Visualizing the Fragmentation Cascade
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways discussed.
Caption: Experimental workflow for LC-MS/MS analysis of indole methiodide salts.
Caption: Core fragmentation mechanisms of indole methiodide salts in mass spectrometry.
Conclusion
The mass spectrometric fragmentation of indole methiodide salts is a fascinating interplay of charge-remote and charge-directed mechanisms, setting them apart from their non-quaternary indole alkaloid counterparts. Their fixed positive charge is the lynchpin that dictates the fragmentation cascade, often initiating characteristic losses such as the methyl radical and products of Hofmann elimination. By understanding these fundamental principles and employing a systematic analytical approach, researchers can confidently identify and structurally characterize these important molecules. This guide provides a foundational framework for navigating the complexities of their mass spectral behavior, empowering scientists in their analytical endeavors.
References
-
Kijewska, M., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(22), 6964. [Link]
-
He, J., et al. (2011). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Journal of Chromatography B, 879(24), 2499-2510. [Link]
Sources
A Senior Application Scientist's Guide to Purity Assay Methods for Indole-Based Quaternary Ammonium Compounds
Introduction: The Critical Role of Purity in Indole-Based Quaternary Ammonium Compounds
Indole-based quaternary ammonium compounds (I-QACs) represent a versatile class of molecules with significant applications in drug development, functioning as antimicrobial agents, fluorescent probes, and key intermediates in organic synthesis. Their inherent positive charge and rigid heterocyclic structure impart unique physicochemical properties that are central to their function. However, these same properties can present challenges during synthesis and purification, often leading to the co-isolation of structurally similar impurities, residual starting materials, or counter-ion variations.
For researchers, scientists, and drug development professionals, the accurate determination of purity is not a mere formality but a foundational requirement for reliable and reproducible results. An impure compound can lead to misleading biological data, failed experiments, and significant delays in development timelines. This guide provides an in-depth comparison of the primary analytical methods for assessing the purity of I-QACs, grounded in both theoretical principles and practical, field-proven insights. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a framework for selecting the most appropriate method for your specific needs.
Core Analytical Techniques for Purity Determination
The assessment of a compound's purity requires a multi-faceted approach. No single technique can definitively establish purity under all circumstances. Instead, a combination of orthogonal methods—techniques that measure purity based on different chemical or physical principles—provides the most robust and trustworthy characterization. The four cornerstone methods for I-QAC analysis are:
-
High-Performance Liquid Chromatography (HPLC)
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Elemental Analysis (EA)
This guide will dissect each of these techniques, offering detailed protocols and a critical evaluation of their respective strengths and limitations.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is the most widely used technique for purity assessment in the pharmaceutical industry. It separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For I-QACs, Reversed-Phase HPLC (RP-HPLC) is the most common modality.
Principle of the Method
In RP-HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). I-QACs, being charged and often possessing hydrophobic regions, are separated based on their interaction with the stationary phase. The percentage of organic solvent in the mobile phase is typically increased over time (a gradient) to elute compounds of increasing hydrophobicity. Purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks.
Experimental Protocol: Purity Determination of an I-QAC by RP-HPLC
-
System Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid serves as an ion-pairing agent, improving peak shape for the cationic I-QACs and ensuring consistent ionization for subsequent MS detection if used.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Causality: A smaller particle size provides higher resolution, which is critical for separating closely related impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C. Causality: Elevated temperature reduces mobile phase viscosity and can improve peak symmetry.
-
Detector: UV-Vis Diode Array Detector (DAD), monitoring at 220 nm and 280 nm (the indole chromophore).
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the I-QAC sample.
-
Dissolve in 1.0 mL of a 50:50 mixture of Water:Acetonitrile to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of 0.1 mg/mL. Causality: This concentration is typically within the linear range of the UV detector and avoids column overloading.
-
-
Analysis Sequence:
-
Blank Injection: Inject the diluent (50:50 Water:Acetonitrile) to ensure the system is clean.
-
System Suitability Test (SST): Inject a known standard to confirm the system is performing correctly (checking for theoretical plates, tailing factor, and reproducibility).
-
Sample Injection: Inject the prepared I-QAC sample.
-
-
Gradient Elution:
-
Start at 5% Mobile Phase B.
-
Linearly increase to 95% Mobile Phase B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and equilibrate for 3 minutes before the next injection.
-
Data Interpretation
The purity is calculated as a percentage of the main peak area relative to the total area of all peaks in the chromatogram.
% Purity = (Area of Main Peak / Total Area of All Peaks) * 100
A high-purity sample will show a single, sharp, symmetrical peak with a flat baseline. Impurities will appear as additional peaks.
Advantages and Limitations
-
Advantages: High resolution, excellent sensitivity (especially with UV detection), well-established and robust. It is considered a primary method for purity assessment by regulatory agencies.[1]
-
Limitations: Requires a chromophore for UV detection. Non-chromophoric impurities will be invisible. The method is destructive. Co-eluting impurities can lead to an overestimation of purity.
Quantitative NMR (qNMR): An Absolute Approach to Purity
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining compound purity with high precision and accuracy.[2] Unlike chromatographic methods that provide relative purity, qNMR can determine the absolute purity (as a mass fraction) without needing a reference standard of the analyte itself.[1]
Principle of the Method
The fundamental principle of qNMR is that the integrated area of an NMR signal is directly proportional to the number of nuclei (protons, in the case of ¹H qNMR) giving rise to that signal. By including a certified internal standard of known purity and concentration in the sample, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the standard.[3]
Experimental Protocol: Purity Determination of an I-QAC by ¹H qNMR
-
Standard and Sample Preparation:
-
Internal Standard Selection: Choose a high-purity (>99.5%), non-volatile, and chemically inert standard with simple, sharp signals that do not overlap with the analyte signals. Maleic acid or dimethyl sulfone are common choices.
-
Accurate Weighing: Using a microbalance, accurately weigh ~10 mg of the I-QAC sample and ~5 mg of the internal standard into the same vial. Causality: Accurate weighing is the most critical step for an accurate qNMR result.
-
Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆ or D₂O) that fully solubilizes both compounds.
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Spectrometer: Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.
-
Key Parameters:
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and standard signals being quantified. A value of 30-60 seconds is typical and ensures full relaxation for accurate integration.
-
Pulse Angle: Use a 90° pulse.
-
Number of Scans: Acquire enough scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio (>250:1) for the signals being integrated.
-
-
-
Data Processing and Calculation:
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a high-order polynomial baseline correction to ensure accurate integration.
-
Integration: Integrate a well-resolved, non-exchangeable proton signal from the I-QAC and a signal from the internal standard.
-
Purity Calculation: Use the following formula:
Purity_x (%) = (I_x / I_std) * (N_std / N_x) * (M_x / M_std) * (W_std / W_x) * Purity_std
Where:
-
I: Integral area
-
N: Number of protons for the integrated signal
-
M: Molar mass
-
W: Weight
-
Purity: Purity of the standard (as a mass fraction)
-
x: Analyte (I-QAC)
-
std: Internal Standard
-
Advantages and Limitations
-
Advantages: A primary ratio method providing absolute purity.[1] Non-destructive. Detects non-chromophoric impurities (if they contain protons). Can identify and quantify residual solvents and water simultaneously.[1]
-
Limitations: Lower sensitivity compared to HPLC. Requires a more expensive instrument. Signal overlap can complicate quantification.[1] Inorganic or non-proton-containing impurities are not detected.[4]
Liquid Chromatography-Mass Spectrometry (LC-MS): Purity and Identity Combined
LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This provides not only purity information based on the chromatogram but also mass information that can help identify the main component and any impurities.
Principle of the Method
As the separated components elute from the LC column, they are ionized (typically using Electrospray Ionization, ESI, for I-QACs) and enter the mass spectrometer. The MS detects the mass-to-charge ratio (m/z) of the ions. For an I-QAC, the expected ion is the molecular cation itself. Purity is assessed chromatographically, while the mass data confirms the identity of the peaks.
Experimental Protocol: Purity and Identity Confirmation by LC-MS
The protocol is nearly identical to the HPLC method described above. The key difference is the detector.
-
LC System: Use the same LC conditions as the HPLC method.
-
MS Detector:
-
Ionization Mode: Positive Electrospray Ionization (ESI+). Causality: I-QACs are permanently charged cations, making them ideal for ESI+ analysis.
-
Mass Range: Scan a range appropriate for the expected molecular weight and potential impurities (e.g., 100-1000 m/z).
-
Data Acquisition: Collect both the Total Ion Chromatogram (TIC) and the mass spectra for each peak.
-
Data Interpretation
-
Purity: Calculated from the TIC peak areas, similar to HPLC.
-
Identity: The mass spectrum of the main peak should show an intense ion corresponding to the calculated m/z of the I-QAC cation. The mass spectra of impurity peaks can be used to hypothesize their structures (e.g., residual starting material, dimers, or degradation products).
Advantages and Limitations
-
Advantages: Provides both purity and mass information, aiding in impurity identification.[5] Extremely high sensitivity and selectivity.[6]
-
Limitations: Ionization efficiency can vary significantly between different compounds, meaning the TIC peak area percentages may not accurately reflect the true mass or molar percentages of impurities. This makes it less quantitative than HPLC with UV detection unless each impurity is individually calibrated.
Elemental Analysis (EA): The Fundamental Composition
Elemental Analysis (EA) is a combustion-based technique that determines the mass fractions of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. It is a fundamental method for confirming the empirical formula of a newly synthesized compound.
Principle of the Method
A small, precisely weighed amount of the sample is combusted at high temperature in an oxygen-rich environment.[7] This process converts all carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas. These gases are then separated and quantified by a detector (typically a thermal conductivity detector). The measured percentages of C, H, and N are compared to the theoretical values calculated from the compound's proposed molecular formula.
Experimental Protocol: Purity Confirmation by EA
-
Sample Preparation:
-
The sample must be meticulously dried to remove all traces of residual solvent and water, as these will significantly alter the C, H, and N percentages. Lyophilization or drying under high vacuum over a desiccant (e.g., P₂O₅) is essential.
-
Provide ~5-10 mg of the homogenous, dry sample for analysis.[8]
-
-
Analysis:
-
The analysis is performed by a dedicated CHN analyzer. The instrument is calibrated using a certified standard (e.g., acetanilide).
-
The sample is weighed into a tin capsule, which is then introduced into the combustion furnace.
-
Data Interpretation
The purity is inferred from the agreement between the experimentally found elemental percentages and the calculated theoretical values. Most academic journals and pharmaceutical standards require the found values to be within ±0.4% of the calculated values.[9][10]
Example: For an I-QAC with the formula C₂₀H₂₅N₂⁺Cl⁻:
-
Calculated: C=70.05%, H=7.36%, N=8.17%
-
Acceptable Found Values: C=69.65-70.45%, H=6.96-7.76%, N=7.77-8.57%
Advantages and Limitations
-
Advantages: Provides fundamental confirmation of the empirical formula. It is a bulk analysis technique, insensitive to the number or type of impurities, only their collective elemental composition.
-
Limitations: Not a separative technique; it cannot detect isomeric impurities.[10] A mixture of impurities could coincidentally give an elemental composition that matches the theoretical values, thus masking the true purity. Highly sensitive to residual solvents and water.[9]
Comparative Summary and Method Selection
Choosing the right purity assay depends on the development stage, the available instrumentation, and the specific questions being asked. The following table summarizes the key performance attributes of each technique.
| Feature | HPLC-UV | Quantitative NMR (qNMR) | LC-MS | Elemental Analysis (EA) |
| Purity Type | Relative (% Area) | Absolute (Mass Fraction) | Semi-Quantitative (% Area) | Inferred (from Composition) |
| Primary Use | Purity, Impurity Profile | Purity, Structure, Solvent ID | Purity, Impurity ID | Formula Confirmation |
| Sensitivity | High | Moderate | Very High | Low |
| Specificity | High (Separation) | High (Chemical Shift) | Very High (Mass) | Low |
| Quantitation | Excellent | Excellent (Primary Method) | Poor (without standards) | Indirect |
| Sample Req. | ~0.1 mg | ~10 mg | ~0.01 mg | ~5-10 mg |
| Destructive? | Yes | No | Yes | Yes |
| Key Advantage | Robust, high-resolution | Absolute quantification | Impurity identification | Confirms elemental formula |
| Key Limitation | Blind to non-chromophoric species | Blind to inorganic impurities | Poor quantitation | Blind to isomeric impurities |
Decision-Making Workflow
The following workflow illustrates a logical approach to selecting and combining these methods for a comprehensive purity assessment of a new I-QAC.
Caption: A typical workflow for comprehensive purity analysis.
Conclusion
The determination of purity for indole-based quaternary ammonium compounds is a critical step that underpins the reliability of all subsequent research and development. A scientifically sound assessment relies on an orthogonal approach, leveraging the unique strengths of multiple analytical techniques.
-
HPLC-UV serves as the primary tool for routine purity checks and impurity profiling due to its high resolution and robustness.
-
Quantitative NMR provides an unparalleled ability to determine absolute purity without a specific analyte standard, offering a powerful, non-destructive orthogonal confirmation.
-
LC-MS is indispensable for the structural elucidation of unknown impurities, providing mass information that guides further synthetic and purification efforts.
-
Elemental Analysis remains the gold standard for confirming the fundamental elemental composition, a final and essential piece of evidence for a new chemical entity.
By judiciously applying these methods, researchers can establish a comprehensive and trustworthy purity profile for their I-QACs, ensuring the integrity of their data and accelerating the path from discovery to application. All analytical methods must be validated according to established guidelines, such as those outlined in ICH Q2(R1), to ensure they are fit for their intended purpose.[11][12][13]
References
-
ICH. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
ICH. Quality Guidelines. [Link]
-
ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
Analytical Methods (RSC Publishing). Determination of five quaternary ammonium compounds in foodstuffs using high performance liquid chromatography-tandem mass spectrometry. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. [Link]
-
NIH. (2022). An International Study Evaluating Elemental Analysis. [Link]
-
Oregon State University. (1986). Ion-pair high pressure liquid chromatography techniques for the determination of quaternary ammonium compounds. [Link]
-
LCC CNRS. Chemical analysis. [Link]
-
PubMed. (2007). Determination of selected quaternary ammonium compounds by liquid chromatography with mass spectrometry. Part II. Application to sediment and sludge samples in Austria. [Link]
-
American University - Figshare. (2023). Determination of antibacterial quaternary ammonium compounds in disinfectants by high-performance ion chromatography. [Link]
-
Chemistry Stack Exchange. (2017). Calculating purity from NMR spectrum. [Link]
-
FILAB. Determination of Nitrogen (N) using an elemental analyzer. [Link]
-
NIH. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
University of Illinois Urbana-Champaign. (2017). Quantitative NMR Spectroscopy. [Link]
-
Springer. (2025). Identification of quaternary ammonium compounds by plasma desorption mass spectrometry. [Link]
-
MDPI. (2023). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'. [Link]
-
Aesan. Validation of an analytical method for analyzing residues of quaternary ammonium compounds in animal and plant samples by LC-MS/. [Link]
-
USDA ARS. Rapid assay for determination of water soluble quaternary ammonium compounds. [Link]
-
NIH. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. [Link]
-
UTUPub. (2025). Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry. [Link]
- Google Patents.
-
Hach. Quaternary Ammonium Compounds DOC316.53.01128. [Link]
-
MDPI. (2025). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. [Link]
-
YouTube. (2014). Testing for Quaternary Ammonium Compounds Using Taylor's K-1582. [Link]
Sources
- 1. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rssl.com [rssl.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Methylated Quaternary Ammonium Compounds Using Hydrophilic Interaction Liquid Chromatography Combined With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. azom.com [azom.com]
- 8. Chemical analysis - LCC CNRS Toulouse [lcc-toulouse.fr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. fda.gov [fda.gov]
- 13. database.ich.org [database.ich.org]
A Head-to-Head Comparison: The Enhanced Reactivity of Indole Mannich Base Methiodide Salts
A Guide for Synthetic, Medicinal, and Process Chemistry Professionals
In the synthesis of complex indole alkaloids and related pharmaceutical compounds, 3-(dimethylaminomethyl)indole, commonly known as gramine, is a cornerstone intermediate.[1][2][3] Its utility stems from its role as a stable, crystalline solid that provides a convenient handle for introducing a side chain at the C-3 position of the indole nucleus. However, the direct use of gramine as an electrophile in nucleophilic substitution reactions is often sluggish and requires harsh conditions. A simple yet profound modification—quaternization with methyl iodide to form the gramine methiodide salt—dramatically enhances its reactivity, enabling a broader scope of transformations under significantly milder conditions.
This guide provides an in-depth comparison of the reactivity between gramine and its methiodide salt, supported by mechanistic principles and experimental considerations, to inform strategic decisions in synthesis design.
The Core Difference: Leaving Group Ability
The disparate reactivity between a Mannich base like gramine and its quaternary ammonium salt (methiodide) is fundamentally a lesson in leaving group ability. In a nucleophilic substitution reaction, the efficiency of the transformation is heavily dependent on the stability of the group that is displaced.
-
Gramine (The Mannich Base): The leaving group is a dimethylamide anion (⁻NMe₂), which is a strong base and therefore a poor leaving group. For the reaction to proceed, the nitrogen must be protonated or, as in this case, quaternized. While the indole nitrogen can assist in expelling the dimethylamino group, the reaction remains slow.[4]
-
Gramine Methiodide (The Quaternary Salt): Upon methylation, the leaving group is transformed into a neutral trimethylamine molecule (NMe₃).[5] Trimethylamine is a stable, neutral molecule and a significantly weaker base than the dimethylamide anion. This makes it an excellent leaving group, drastically lowering the activation energy for nucleophilic attack at the benzylic carbon.[6][7]
Caption: Leaving group comparison between gramine and its methiodide salt.
Experimental Comparison: Synthesis of Indole-3-acetonitrile
A classic and illustrative transformation is the synthesis of indole-3-acetonitrile, a key precursor to the plant hormone indole-3-acetic acid and various tryptamines.[1][8][9] This reaction clearly demonstrates the superior performance of the methiodide salt.
| Parameter | Reaction with Gramine | Reaction with Gramine Methiodide |
| Nucleophile | Sodium Cyanide (NaCN) | Sodium Cyanide (NaCN) |
| Solvent | DMSO or DMF | Ethanol/Water or Acetonitrile |
| Temperature | Typically >140 °C | Room Temperature to 60 °C |
| Reaction Time | 5 - 12 hours | 30 minutes - 2 hours |
| Typical Yield | 70-85% (often with impurities) | >90% (High purity) |
| Key Advantage | Single starting material | Dramatically milder conditions, faster reaction, higher purity |
| Key Disadvantage | High energy input, potential for thermal decomposition | Requires an additional synthetic step (methylation) |
The data presented is a representative summary compiled from typical laboratory procedures and findings in the chemical literature.[10][11]
The high temperatures required for the direct cyanation of gramine can lead to side reactions and degradation of the indole ring, complicating purification. In contrast, the reaction with gramine methiodide is clean, rapid, and proceeds at or near room temperature, preserving the integrity of the molecule and resulting in a purer product with higher yield.[5]
Detailed Experimental Protocols
To provide a practical context, the following are step-by-step methodologies for the synthesis of the methiodide salt and its subsequent reaction with a nucleophile.
Caption: Workflow for comparing the reactivity of the two substrates.
Protocol 1: Synthesis of Gramine Methiodide
This protocol outlines the quaternization of gramine to form the highly reactive methiodide salt.
-
Dissolution: Dissolve gramine (1.0 eq) in a suitable solvent such as acetone or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Methyl Iodide: Add methyl iodide (1.1 - 1.5 eq) to the solution. It is crucial to use a slight excess to ensure complete conversion.
-
Reaction: Stir the mixture at room temperature. The gramine methiodide salt is typically insoluble in the reaction solvent and will begin to precipitate out of the solution, often within 30-60 minutes.
-
Isolation: After stirring for 2-4 hours to ensure the reaction is complete, collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold solvent (the same as used in the reaction) to remove any unreacted starting materials. Dry the resulting white to off-white solid under vacuum. The product is typically of high purity and can be used in the next step without further purification.
Protocol 2: Nucleophilic Substitution with Cyanide
This protocol compares the reaction of both gramine and its methiodide salt with sodium cyanide.
Method A: Using Gramine Methiodide (Recommended)
-
Setup: To a solution of sodium cyanide (1.2 eq) in a 1:1 mixture of ethanol and water, add gramine methiodide (1.0 eq) at room temperature.
-
Reaction: Stir the mixture. The reaction can be gently heated to 50-60 °C to increase the rate, but it often proceeds efficiently at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically 1-2 hours), reduce the solvent volume under vacuum. Add water to the residue and extract the product with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude indole-3-acetonitrile. Purify further by column chromatography or recrystallization if necessary.
Method B: Using Gramine (Direct Method)
-
Setup: In a flask suitable for high temperatures and equipped with a reflux condenser, dissolve gramine (1.0 eq) and sodium cyanide (1.5 eq) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reaction: Heat the reaction mixture to 140-160 °C and maintain it for several hours (5-12 h), carefully monitoring by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into a large volume of ice water, which will often precipitate the crude product.
-
Purification: Collect the solid by filtration. The crude product will likely require significant purification by column chromatography to remove byproducts formed due to the harsh reaction conditions.
Conclusion and Strategic Recommendations
For researchers and drug development professionals, the choice between using a Mannich base directly or converting it to its methiodide salt is a critical decision that impacts reaction efficiency, process scalability, and overall purity.
-
Choose Gramine Methiodide for:
-
Reactions with weak or moderate nucleophiles.
-
Substrates that are sensitive to high temperatures.
-
Processes where high purity and yield are critical to avoid costly and time-consuming purification steps.
-
Faster reaction times and increased throughput.
-
-
Consider Direct Use of Gramine only when:
-
The nucleophile is exceptionally strong.
-
The subsequent synthetic steps can easily remove the resulting impurities.
-
Minimizing the number of synthetic steps is the absolute highest priority, and the trade-offs in yield and purity are acceptable.
-
The conversion of gramine to its methiodide salt is a simple, high-yielding step that pays significant dividends in the subsequent nucleophilic substitution.[5] By transforming a poor leaving group into an excellent one, this strategy unlocks a wider range of chemical transformations, proceeds under far milder conditions, and ultimately provides a more robust and reliable path to valuable 3-substituted indole derivatives.
References
- One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). Google Scholar.
-
Johnson, H. E., & Crosby, D. G. (n.d.). Indole-3-acetic Acid. Organic Syntheses. Retrieved from [Link]
-
Radiosynthesis of C-11 labeled auxin (3-indolyl[1->11>C]acetic acid) and its derivatives from gramine. (2011). Icahn School of Medicine at Mount Sinai. Retrieved from [Link]
- Mith, P. J., & Amin, M. (1989). The effect of the nature of the amine leaving group on the nature of the E2 transition state for the reaction of 1-phenylethylammonium. Canadian Journal of Chemistry, 67(9), 1457-1462.
- Synthesis and Chemistry of Indole. (n.d.). Google Scholar.
-
Suggest a 3-step synthesis of (3-indolyl)acetic acid from Gramine? (2016). ResearchGate. Retrieved from [Link]
-
Which is more basic trimethylamine or dimethylamine? (2017). Quora. Retrieved from [Link]
- Al-Araji, S. M., & Ali, R. A. (2012).
-
Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes. (n.d.). PMC. Retrieved from [Link]
-
Mannich Bases: An Important Pharmacophore in Present Scenario. (n.d.). PMC. Retrieved from [Link]
Sources
- 1. One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. "Synthesis of New Mannich Bases from Indole Derivatives" by Suad M. Al-Araji and Rana A. Ali [bsj.uobaghdad.edu.iq]
- 3. Mannich Bases: An Important Pharmacophore in Present Scenario - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Gramine Methiodide|Research Use Only [benchchem.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Identification of the best-suited leaving group for the diastereoselective synthesis of glycidic amides from stabilised ammonium ylides and aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Proper Disposal Procedures: 2-[(Diethylamino)methyl]indole Methiodide
Executive Summary & Immediate Action
Status: Hazardous Chemical Waste (Non-Drain Disposable) Primary Hazard: Quaternary Ammonium Salt / Halogenated (Iodide) Critical Incompatibility: DO NOT MIX WITH OXIDIZERS.
As a Senior Application Scientist, I must emphasize that while 2-[(Diethylamino)methyl]indole Methiodide is a valuable intermediate in alkaloid synthesis, its disposal requires strict adherence to halogenated waste protocols . This compound is a quaternary ammonium iodide. The presence of the iodide ion (
Immediate Directive:
-
Segregate from all oxidizing agents and strong acids.
-
Label clearly as "Hazardous Waste - Toxic / Halogenated."
-
Protect from light (indole moiety is photosensitive).
Chemical Profile & Hazard Identification
To dispose of this chemical safely, you must understand its reactive groups. It is not merely "organic waste"; it is a salt that behaves differently than its neutral indole precursors.
| Feature | Description | Disposal Implication |
| Chemical Class | Indole Derivative / Quaternary Ammonium Salt | Toxic to aquatic life; NO drain disposal. |
| Anion | Iodide ( | High Risk: Reacts with oxidizers to form Iodine gas ( |
| Core Structure | Indole Ring | Acid-sensitive; can polymerize/tar in strong mineral acids. |
| Physical State | Solid (Crystalline Salt) | Dispose as solid waste unless already dissolved. |
| Stability | Light & Air Sensitive | Store waste in amber glass or opaque HDPE containers. |
Pre-Disposal Stabilization & Segregation
Before moving the material to the central accumulation area, ensure the waste stream is chemically stable.
The "Iodide Trap" (Crucial Safety Mechanism)
Many laboratory accidents occur when iodide salts are mistakenly added to "General Organic Waste" carboys that contain traces of oxidizers.
-
Mechanism:
-
Result: Rapid pressure buildup and release of toxic gas.
Protocol:
-
Dedicated Container: If you have >50g of this waste, start a dedicated waste stream.
-
pH Check: Ensure the waste matrix is Neutral to slightly Basic (pH 7-9). Acidic conditions accelerate iodine liberation.
DOT Visualization: Segregation Logic
The following diagram illustrates the critical decision-making process for segregating this specific compound to prevent incompatibility reactions.
Figure 1: Segregation logic emphasizing the prevention of iodide oxidation.
Step-by-Step Disposal Protocol
Scenario A: Disposal of Solid Substance
Use this for expired shelf stock, recrystallization residues, or spill cleanup solids.
-
Container Selection: Use a wide-mouth HDPE jar or an amber glass jar.
-
Labeling: Attach a hazardous waste tag.
-
Constituents: "2-[(Diethylamino)methyl]indole Methiodide" (90-100%).
-
Hazards: Check "Toxic" and "Irritant."
-
-
Transfer:
-
Wear Nitrile gloves and N95 dust mask (or work in a hood).
-
Transfer solid carefully to avoid dust generation.
-
Wipe the exterior of the container with a damp paper towel; dispose of the towel in the same container.
-
-
Sealing: Screw the cap on tightly. Tape the cap if the waste will be stored for >1 week to prevent moisture ingress (hygroscopic).
Scenario B: Disposal of Liquid Waste (Mother Liquors/Solutions)
Use this for reaction mixtures or HPLC waste.
-
Solvent Compatibility: Determine the carrier solvent (e.g., Methanol, DCM).
-
Classification: Because the solute contains Iodide, the entire solution should be treated as Halogenated Waste , even if the solvent is non-halogenated (like Methanol). This ensures it goes to an incinerator capable of scrubbing acid gases (HI/
). -
pH Adjustment: Check pH. If acidic, neutralize with Sodium Bicarbonate (
) until pH 7. This stabilizes the indole ring and reduces oxidation risk. -
Transfer: Pour into the "Halogenated Waste" carboy.
-
WARNING: Verify the carboy does not contain "Piranha etch," Chromic acid, or Permanganates.
-
DOT Visualization: The Disposal Lifecycle
This workflow ensures chain-of-custody from the bench to the final destruction facility.
Figure 2: Chain of custody for chemical waste. Note that high-temperature incineration is the standard destruction method for organic iodides.
Regulatory Compliance & Waste Codes
While this specific compound may not have a unique "U" or "P" list code under RCRA (Resource Conservation and Recovery Act), it is regulated based on its characteristics.
-
EPA Waste Codes (USA):
-
D001: If dissolved in a flammable solvent (Methanol/Ethanol).
-
Halogenated Organic: Most waste vendors require this classification due to the Iodine content.
-
-
European Waste Catalogue (EWC):
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
Why Incineration?
Landfilling quaternary ammonium salts is irresponsible due to their high aquatic toxicity and mobility in groundwater. High-temperature incineration (
Emergency Contingencies
Accidental Spill (Solid)
-
Isolate: Mark the area.
-
PPE: Goggles, Nitrile Gloves, Lab Coat.
-
Sweep: Gently sweep into a dust pan. Avoid raising dust.[1][2][3][4]
-
Clean: Wipe area with water and detergent.
-
Dispose: Place all sweepings and wipes into a plastic bag, seal, and label as hazardous waste.
Accidental Exposure
-
Skin: Wash immediately with soap and water for 15 minutes.[3] Quaternary salts can be skin irritants.[1][3]
-
Eyes: Flush with water for 15 minutes.[1][3] Seek medical attention if irritation persists.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov. [Link]
-
PubChem. (n.d.). Indole Derivatives and Quaternary Ammonium Compounds Safety Summary. National Library of Medicine. [Link](Note: Gramine is the parent base; safety protocols for the methiodide salt are derived from the parent class and general quaternary ammonium iodide handling).
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
